Fmoc-3-Pal-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPMTXRCLXOJO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175453-07-3 | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-3-Pal-OH: A Versatile Building Block for Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-Pal-OH, chemically known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, is a pivotal amino acid derivative for the synthesis of peptides with enhanced pharmaceutical properties. This non-natural, aromatic amino acid, featuring a pyridine side chain, is increasingly utilized in the development of peptide-based therapeutics. Its incorporation into peptide sequences can significantly improve aqueous solubility, stability, and receptor-binding affinity, making it a valuable tool in drug discovery and development. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and applications of this compound.
Core Properties and Specifications
This compound is a white to off-white solid, soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Key quantitative data for this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid | --INVALID-LINK-- |
| CAS Number | 175453-07-3 | [1] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [1] |
| Molecular Weight | 388.42 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C for short term, -20°C for long term | [1] |
Table 2: Quality Control and Purity Data
| Parameter | Specification |
| Purity (HPLC/UPLC) | ≥98.00% |
| Optical Purity (D-enantiomer) | ≤0.30% |
| Specific Rotation [α]²⁰D | -44.0° ± 5.0° (c=1, DMF) |
Role in Peptide Synthesis and Drug Development
The unique pyridyl side chain of this compound imparts desirable characteristics to synthetic peptides. It serves as a hydrophilic, aromatic element that can enhance the biophysical properties of peptide drug candidates.[2][3]
Key applications in drug development include:
-
Enhanced Solubility and Stability: The incorporation of 3-pyridylalanine has been shown to improve the aqueous solubility and stability of peptides, such as glucagon analogs, which is crucial for their formulation and therapeutic use.[2][3]
-
Gonadotropin-Releasing Hormone (GnRH) Antagonists: 3-pyridylalanine is a key component in the structure of several potent GnRH antagonists used in the treatment of hormone-dependent cancers and other conditions.[4]
-
Peptidomimetics and Novel Therapeutics: The pyridine moiety can engage in specific interactions with biological targets, making this compound a valuable building block for designing novel peptidomimetics and targeted therapies.[5]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for the incorporation of this compound into a growing peptide chain on a solid support.
Resin Preparation and Swelling
-
Objective: To prepare the solid support for peptide synthesis.
-
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) into a reaction vessel.[6]
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]
-
After swelling, drain the DMF from the reaction vessel.
-
Fmoc Deprotection
-
Objective: To remove the N-terminal Fmoc protecting group from the resin-bound amino acid or peptide.
-
Procedure:
-
Add a solution of 20% piperidine in DMF to the swollen resin.[6]
-
Agitate the mixture for 5-20 minutes at room temperature. The reaction progress can be monitored by UV absorbance of the fluorenyl group released into the solution.[7]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the cleaved Fmoc group.[6]
-
Coupling of this compound
-
Objective: To couple this compound to the deprotected N-terminus of the resin-bound peptide.
-
Procedure:
-
Prepare the activation solution: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[8]
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation solution and mix for 1-2 minutes.[8]
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection
-
Objective: To cleave the synthesized peptide from the resin and remove any side-chain protecting groups.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Logical Flow for Enhancing Peptide Properties with this compound
Caption: Workflow for improving peptide drug candidates using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-3-Pal-OH: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) is a pivotal building block in modern peptide chemistry and drug discovery. As a derivative of the non-proteinogenic amino acid 3-pyridylalanine, its incorporation into peptide sequences offers unique advantages, primarily due to the electronic and structural properties of the pyridine ring. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its use, and insights into its application in modulating the biological activity of peptides.
Core Chemical Properties
This compound is a white to off-white solid, valued for its stability and compatibility with standard solid-phase peptide synthesis (SPPS) reagents.[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for a robust and reversible blockage of the α-amino group, which is central to the Fmoc/tBu SPPS strategy.[1][2]
Data Presentation: Key Chemical and Physical Properties
| Property | Value | References |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-3-(3-pyridyl)-L-alanine | [3][4] |
| Synonyms | Fmoc-L-Ala(3'-pyridyl)-OH, Fmoc-β-(3'-pyridyl)-Ala-OH | [2] |
| CAS Number | 175453-07-3 | [3][5][6] |
| Molecular Formula | C23H20N2O4 | [6] |
| Molecular Weight | 388.42 g/mol | [6] |
| Appearance | White to off-white solid/powder | [2][6] |
| Purity | ≥98.0% | |
| Melting Point | 150 - 170 °C | [2] |
| Optical Rotation | [α]D25 = -44 ± 2.5º (c=1 in DMF) | [2] |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [6] |
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, a general protocol for the Fmoc protection of 3-(3-pyridyl)-L-alanine can be adapted from standard procedures for amino acid protection. A representative method involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Methodology:
-
Dissolution: Dissolve 3-(3-pyridyl)-L-alanine in a suitable aqueous solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add an inorganic base, such as sodium carbonate or potassium carbonate, to the solution to deprotonate the amino group of the amino acid.[7] The pH should be maintained in the range of 9-10.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in a solvent like 1,4-dioxane to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight with stirring.[7]
-
Work-up: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl or citric acid) to a pH of 2-3.[7]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is widely used in Fmoc-based solid-phase peptide synthesis.[1] The following is a generalized protocol for the incorporation of a 3-Pal residue into a peptide chain on a solid support.
1. Resin Preparation and Swelling:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour.
2. Fmoc Deprotection:
-
Treat the resin with a 20-40% solution of piperidine in DMF for a specified period (e.g., an initial 3-minute treatment followed by a second 12-minute treatment) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
Activate this compound by pre-incubating it with a coupling reagent and a base. A common activation solution consists of the Fmoc-amino acid, a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or 4-methylmorpholine in DMF.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 40 minutes to a few hours) with agitation.
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
4. Cleavage and Deprotection:
-
After the desired peptide sequence is assembled, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
After the cleavage reaction (typically 2-3 hours), filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold ether.
Analytical Characterization of this compound
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound and peptides containing this residue.
-
Column: A C8 or C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like 0.1% TFA is commonly employed.
-
Detection: UV detection at 214 nm, 254 nm, or 280 nm is suitable. The Fmoc group has a strong absorbance around 265 nm.
Mass Spectrometry (MS):
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound and the final peptide product.
-
Analysis: The analysis can be performed in positive ion mode to observe the [M+H]+ ion. For this compound, this would be at m/z 389.42.
Mandatory Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for the incorporation of this compound in SPPS.
Glucagon Signaling Pathway
The incorporation of 3-pyridylalanine into glucagon analogues has been shown to enhance aqueous solubility while maintaining biological activity.[3] These analogues still act on the glucagon receptor to initiate a signaling cascade that ultimately increases blood glucose levels.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Multifaceted Roles of GLP-1 and Its Analogs: A Review on Molecular Mechanisms with a Cardiotherapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. (S)-N-Fmoc-(3-Pyridyl)alanine | 175453-07-3 [chemicalbook.com]
- 5. N-Fmoc-3-(3-pyridyl)-L-alanine, 95% | Fisher Scientific [fishersci.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Fmoc-3-pyridylalanine: Structure, Function, and Application in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-3-pyridylalanine is a pivotal building block in modern peptide chemistry, offering a unique combination of structural rigidity, hydrophilicity, and the ability to engage in specific molecular interactions. This non-natural amino acid, characterized by a pyridine ring on its side chain, has become an invaluable tool for modulating the physicochemical and biological properties of peptides. Its incorporation can enhance aqueous solubility, influence receptor binding affinity, and improve the pharmacokinetic profile of peptide-based therapeutics. This guide provides a comprehensive overview of the structure, function, and applications of Fmoc-3-pyridylalanine, with a focus on its role in the synthesis of bioactive peptides, particularly somatostatin and gonadotropin-releasing hormone (GnRH) analogs. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) are provided, along with a summary of its key physicochemical and bioactivity data.
Chemical Structure and Physicochemical Properties
Fmoc-3-pyridylalanine is an alpha-amino acid derivative characterized by a 3-substituted pyridine ring attached to the beta-carbon of the alanine backbone. The alpha-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it ideally suited for Fmoc-based solid-phase peptide synthesis (SPPS).[1]
Chemical Structure:
-
IUPAC Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
-
Synonyms: Fmoc-L-3-Pal-OH, N-α-Fmoc-3-(3'-pyridyl)-L-alanine
-
Molecular Formula: C₂₃H₂₀N₂O₄[2]
-
Molecular Weight: 388.42 g/mol [2]
-
CAS Number: 175453-07-3 (for L-isomer)[2]
A summary of the key physicochemical properties of Fmoc-3-pyridylalanine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [2] |
| Molecular Weight | 388.42 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 150-170 °C | [1] |
| Solubility | Soluble in DMF and other polar organic solvents | |
| Storage Temperature | 2-8 °C | [2] |
Core Functions and Applications in Drug Discovery
The unique structural features of 3-pyridylalanine impart specific functionalities to peptides, making it a valuable tool for medicinal chemists.
Modulation of Physicochemical Properties
The pyridine moiety introduces a degree of hydrophilicity to the peptide chain, which can significantly enhance the aqueous solubility of the final peptide. This is a critical consideration in drug development, as poor solubility can hinder bioavailability and formulation. For instance, the replacement of phenylalanine and tyrosine residues with 3-pyridylalanine has been shown to increase the aqueous solubility of glucagon analogs.
Influence on Biological Activity
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enabling specific interactions with biological targets such as G-protein coupled receptors (GPCRs). This has been effectively utilized in the design of potent and selective receptor agonists and antagonists.
Fmoc-3-pyridylalanine has been successfully incorporated into somatostatin analogs to modulate their binding affinity for different somatostatin receptor subtypes (SSTRs). The position of the nitrogen atom in the pyridyl ring is crucial for these interactions. Studies on radiolabeled somatostatin antagonists have demonstrated that the substitution of tyrosine at position 3 with pyridylalanine isomers can influence receptor affinity and retention in renal tissue.[3] Quantitative binding affinity data for a somatostatin analog containing 3-pyridylalanine is summarized in Table 2.
| Compound | K_d (nM) | IC_50 (nM) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | 2.5-fold higher than [¹⁷⁷Lu]Lu-DOTA-LM3 | [3] |
The incorporation of 3-pyridylalanine has also been reported to enhance the antagonistic potency of GnRH analogs.[3] These analogs are crucial in the treatment of hormone-dependent cancers and other reproductive disorders.
Experimental Protocols
The primary application of Fmoc-3-pyridylalanine is in solid-phase peptide synthesis (SPPS). Below is a detailed protocol for the incorporation of Fmoc-3-pyridylalanine into a peptide sequence using manual SPPS.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-3-pyridylalanine
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Resin Swelling and Fmoc Deprotection
-
Place the desired amount of Fmoc-Rink Amide resin in a peptide synthesis vessel.
-
Add DMF to swell the resin and shake for 30 minutes.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes and drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
Coupling of Fmoc-3-pyridylalanine
Due to the polarity of the pyridyl side chain, optimized coupling conditions are recommended to ensure efficient and complete reaction.
-
Dissolve Fmoc-3-pyridylalanine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Chain Elongation and Cleavage
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Experimental Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-3-pyridylalanine.
Signaling Pathways
The biological effects of peptides containing 3-pyridylalanine are mediated through their interaction with specific cell surface receptors, which in turn activate intracellular signaling cascades.
Somatostatin Receptor Signaling
Somatostatin and its analogs exert their effects by binding to a family of five G-protein coupled receptors (SSTR1-5). Upon ligand binding, these receptors couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This cascade ultimately results in the inhibition of hormone secretion and cell proliferation.
Caption: Simplified somatostatin receptor signaling pathway.
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling
GnRH analogs containing 3-pyridylalanine act as antagonists at the GnRH receptor, another GPCR. The native signaling of the GnRH receptor involves coupling to Gq/11 proteins, which activate phospholipase C (PLC).[5][6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to the synthesis and release of gonadotropins. GnRH antagonists block this cascade.
Caption: GnRH receptor signaling pathway and its antagonism.
Conclusion
Fmoc-3-pyridylalanine is a versatile and powerful tool in the arsenal of peptide chemists and drug developers. Its ability to fine-tune the physicochemical and biological properties of peptides has led to the development of more effective and clinically relevant peptide therapeutics. A thorough understanding of its structure, function, and optimal incorporation into peptides is essential for leveraging its full potential in the design of next-generation peptide-based drugs. This guide provides a foundational understanding to aid researchers in the successful application of Fmoc-3-pyridylalanine in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-b-(3-pyridyl)-Ala-OH = 98.0 175453-07-3 [sigmaaldrich.com]
- 3. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Strategic Incorporation of 3-Pyridylalanine in Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the role of 3-(3-pyridyl)alanine (3-Pal), a non-natural amino acid, in shaping peptide structure, function, and therapeutic potential. By serving as a versatile surrogate for natural aromatic residues, 3-Pal offers a unique combination of aromaticity and hydrophilicity that can be leveraged to overcome common challenges in peptide drug development, such as poor solubility and non-specific receptor binding.
Core Attributes of 3-Pyridylalanine
3-Pyridylalanine is an analogue of phenylalanine, containing a pyridine ring in place of the benzene ring. This substitution introduces a nitrogen atom into the aromatic system, which has profound effects on the residue's physicochemical properties.
-
Increased Hydrophilicity: The nitrogen atom in the pyridyl ring is capable of forming hydrogen bonds with water, significantly enhancing the aqueous solubility of peptides in which it is incorporated. This was demonstrated in glucagon analogues where replacing hydrophobic residues with 3-Pal led to markedly improved solubility and reduced aggregation.[1]
-
Aromatic and Electronic Nature: As an aromatic amino acid, 3-Pal can participate in π-π stacking and other non-covalent interactions critical for receptor recognition. The pyridine ring's distinct electronic properties, arising from the electronegative nitrogen, can modulate these interactions. The polar nature of 3-Pal, due to its electronic density dissymmetry, can also influence interactions with biological targets and transporters.[1]
-
Structural Mimicry: 3-Pal serves as a structural mimic for Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). This allows for its substitution into peptide sequences to probe structure-activity relationships (SAR) or to fine-tune biological activity. The position of the nitrogen atom (e.g., in 2-Pal, 3-Pal, or 4-Pal) allows for minimal chemical modification while significantly influencing the properties of the resulting peptide.[1][2]
Impact on Peptide-Receptor Interactions and Selectivity
The incorporation of 3-Pal is a key strategy for modulating the binding affinity and selectivity of peptides for their target receptors. The nitrogen atom can act as a hydrogen bond acceptor, introducing a new interaction point that may not be present with natural aromatic residues.
A compelling example is found in the development of somatostatin receptor subtype 2 (SSTR2) antagonists. The amino acid at position 3 of the peptide is crucial for influencing affinity and receptor subtype specificity.[2] Studies on synthetic antagonists revealed that substituting Tyrosine (Tyr) with 3-Pal did not negatively impact affinity for the SSTR2 receptor and, in some cases, was reported to enhance antagonistic potency.[2] Furthermore, the polar character of 3-Pal was shown to enhance interactions with kidney transporters, leading to higher uptake and prolonged retention in renal tissue, a significant consideration for radiolabeled peptide development.[1][2]
Data Presentation: Receptor Binding Affinity
The following table summarizes quantitative data on the impact of substituting Tyr³ with 3-Pal and its regioisomers on the binding affinity (expressed as the dissociation constant, KD) of a DOTA-conjugated somatostatin antagonist (LM3) to the SSTR2 receptor.
| Compound | Position 3 Residue | KD (nM) |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | Tyrosine (Tyr) | 0.09 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | L-2-Pyridylalanine | 0.18 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | L-3-Pyridylalanine | 0.15 ± 0.01 |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | L-4-Pyridylalanine | 0.11 ± 0.01 |
Data sourced from a study on radiolabeled somatostatin antagonists. Lower KD values indicate higher binding affinity.[2]
Influence on Peptide Secondary Structure
While direct quantitative studies on the intrinsic helical or beta-sheet propensity of 3-Pal are limited, its structural effects can be inferred from its chemical properties. The propensity of any amino acid to favor a particular secondary structure is a complex interplay of steric hindrance, backbone dihedral angle preferences, and side-chain interactions.[3]
-
α-Helix: The bulky aromatic side chain of 3-Pal is generally compatible with α-helical structures. Its ability to engage in side-chain/side-chain or side-chain/backbone interactions through hydrogen bonding or π-stacking could potentially stabilize helical conformations, although this is highly dependent on the surrounding sequence context.[4]
-
β-Sheet: Similar to phenylalanine, 3-Pal can be readily accommodated in β-sheet structures. The orientation of the pyridyl ring relative to the peptide backbone would be a key determinant of inter-strand interactions.
The primary structural impact of 3-Pal is often leveraged not for de novo structure formation but for replacing a natural aromatic residue to enhance other properties (like solubility) while maintaining the essential conformation required for biological activity. Circular Dichroism (CD) spectroscopy is the principal technique used to verify that such substitutions do not lead to detrimental global conformational changes.
Key Experimental Protocols
Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a 3-Pal Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-3-Pal-OH.
-
Resin Selection and Preparation:
-
First Amino Acid Loading (if not pre-loaded):
-
If using a non-preloaded resin (e.g., 2-chlorotrityl), dissolve 3-5 equivalents of the first Fmoc-amino acid and an equivalent amount of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).[7]
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). Cap any unreacted sites using a capping solution (e.g., acetic anhydride/pyridine in DMF).[6]
-
-
Peptide Elongation Cycle (for each amino acid):
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 15-30 minutes. Drain and wash the resin thoroughly with DMF (5x).[5]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid (e.g., this compound) and a coupling agent (e.g., HBTU, HATU) in DMF.[5][6] Add 6-10 equivalents of a base (e.g., DIPEA or N-methylmorpholine).
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If incomplete, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Protocol for Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes the analysis of a 3-Pal containing peptide's secondary structure in solution.
-
Sample Preparation:
-
Choose a buffer that is transparent in the far-UV region (190-250 nm) and ensures peptide solubility. A 10 mM sodium phosphate buffer (pH 7.4) is a common choice. Avoid high concentrations of chloride ions.[10]
-
Prepare a stock solution of the peptide and accurately determine its concentration (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by amino acid analysis).
-
Dilute the peptide to a final concentration of 0.1-0.2 mg/mL in the chosen buffer.[10][11]
-
Instrument Setup and Calibration:
-
Data Acquisition:
-
Set the acquisition parameters:
-
Record a baseline spectrum using the buffer-only solution in the same cuvette.
-
Record the spectrum of the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the baseline (buffer) spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where:
-
θ_obs is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight / number of residues).
-
d is the cuvette path length in cm.
-
c is the peptide concentration in g/mL.
-
-
Analyze the resulting spectrum. Characteristic minima for an α-helix are at ~208 nm and ~222 nm, while a β-sheet shows a minimum around ~218 nm. A random coil typically has a strong negative band near 200 nm.[10]
-
Use deconvolution algorithms (e.g., K2D, BeStSel) to estimate the percentage of each secondary structure element.
-
Protocol for a Competitive Receptor Binding Assay (ELISA-based)
This protocol determines the ability of a 3-Pal containing peptide (unlabeled competitor) to compete with a known ligand (e.g., biotinylated native peptide) for binding to an immobilized receptor.
-
Plate Coating:
-
Dilute the purified receptor protein to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the receptor solution to each well of a 96-well ELISA plate and incubate overnight at 4°C.[13]
-
-
Blocking:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) to each well.[13]
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate 3 times with wash buffer.
-
Prepare a series of dilutions of the unlabeled 3-Pal peptide (competitor) in binding buffer (e.g., 1% BSA in PBS).
-
Prepare a solution of the labeled known ligand (e.g., biotinylated peptide) at a constant concentration (typically at or below its Kd).
-
In each well, add 50 µL of the competitor peptide dilution and 50 µL of the labeled ligand solution. Include controls for total binding (labeled ligand, no competitor) and non-specific binding (labeled ligand with a large excess of unlabeled native peptide).[14]
-
Incubate for 2-3 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) diluted in binding buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) and allow the color to develop.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance versus the log concentration of the competitor peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the labeled ligand binding).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[14]
-
Visualizations: Pathways and Workflows
Logical Flow: Role of 3-Pal in Peptide Modification
Caption: Logical diagram illustrating how 3-Pal's properties influence peptide function.
Experimental Workflow for Characterizing a 3-Pal Peptide
Caption: Standard experimental workflow for the synthesis and analysis of a 3-Pal peptide.
Simplified SSTR2 Signaling Pathway
Caption: Key downstream signaling events following activation of the SSTR2 receptor.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-helical, but not beta-sheet, propensity of proline is determined by peptide environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to Fmoc-3-Pal-OH
This guide provides essential technical data on Fmoc-3-Pal-OH (N-Fmoc-3-(3-pyridyl)-L-alanine), a derivative of the amino acid alanine. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.
Physicochemical Properties
This compound is a crucial building block in peptide synthesis, valued for its ability to introduce a pyridyl group, which can influence the solubility and binding properties of the resulting peptide.
| Property | Value | References |
| Molecular Weight | 388.42 g/mol | [1][2][3] |
| Molecular Formula | C23H20N2O4 | [2][3][4] |
| CAS Number | 175453-07-3 | [1][2][4] |
| Synonyms | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, N-Fmoc-3-(3-pyridyl)-L-alanine | [2][5] |
Experimental Protocols
While specific experimental protocols for the use of this compound are highly dependent on the desired final peptide, a general solid-phase peptide synthesis (SPPS) workflow is outlined below.
General Fmoc-SPPS Workflow:
-
Resin Swelling: The synthesis support resin is swelled in a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed to remove residual piperidine and by-products.
-
Amino Acid Coupling: A solution of the Fmoc-protected amino acid (such as this compound), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated to facilitate the coupling reaction.
-
Washing: The resin is washed to remove unreacted reagents.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is complete, the final Fmoc group is removed. The peptide is then cleaved from the resin support, and side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to this compound.
Caption: Core physicochemical properties of this compound.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
References
understanding Fmoc protecting group in peptide synthesis
An In-depth Technical Guide on the Fmoc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Introduced by Carpino and Han in 1970, its widespread adoption is primarily due to its unique base-lability, which permits an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This approach, known as Fmoc/tBu chemistry, utilizes milder reaction conditions compared to the older Boc/Bzl strategy, thereby enhancing the stability of sensitive peptide sequences and simplifying the synthesis process.[1][3]
The fundamental advantages of the Fmoc strategy include:
-
Mild Deprotection Conditions : The use of a weak base, typically piperidine, for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and the linker to the solid support.[4]
-
Orthogonality : The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), allowing for selective deprotection of the α-amino group for chain elongation without disturbing other protections.[1][4][5]
-
UV Monitoring : The fluorenyl moiety possesses a strong UV absorbance (around 300 nm), which can be utilized for real-time, quantitative monitoring of the deprotection reaction's completion.[4][6][7]
Core Principles of Fmoc Chemistry
The success of Fmoc-based SPPS hinges on the principle of orthogonal protection .[1][5] In this strategy, two different classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the other. In Fmoc/tBu SPPS, the temporary Nα-Fmoc group is removed by a mild base, while the permanent side-chain protecting groups and the resin linker are cleaved simultaneously at the end of the synthesis by a strong acid (e.g., trifluoroacetic acid, TFA).[3][8] This orthogonality prevents unwanted side reactions and ensures the precise assembly of the target peptide sequence.[5]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The synthesis of a peptide using the Fmoc strategy is a cyclical process involving a series of repeating steps.[4][9] Each cycle results in the addition of one amino acid to the growing peptide chain.
The key steps in each cycle are:
-
Fmoc Deprotection : The N-terminal Fmoc group of the resin-bound peptide is removed with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][9] This exposes a free primary or secondary amine.
-
Washing : The resin is thoroughly washed with a solvent like DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct byproduct.[1][10]
-
Amino Acid Coupling : The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HCTU, HATU) and added to the resin, forming a new peptide bond with the free amine of the growing chain.[10][11]
-
Washing : The resin is washed again to remove excess reagents and byproducts, leaving the elongated, N-terminally Fmoc-protected peptide ready for the next cycle.[11]
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-induced β-elimination mechanism.[11][12] A base, typically the secondary amine piperidine, abstracts the acidic proton on the 9-position of the fluorenyl ring.[12][13] The resulting carbanion is unstable and undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. The piperidine then acts as a nucleophile, trapping the DBF to form a stable adduct, which drives the reaction to completion.[12][14]
Quantitative Data
The efficiency of Fmoc-based SPPS is highly dependent on reaction kinetics. The choice of base and reaction time for the deprotection step is critical for success.
Table 1: Kinetics of Fmoc Deprotection with Various Bases This table summarizes the relative efficiency of different bases for Fmoc removal. Piperidine is the standard due to its high efficiency in both deprotection and scavenging of dibenzofulvene.[12][15]
| Base (Reagent) | Concentration | Typical Time | Relative Rate | Key Considerations |
| Piperidine (PP) | 20% in DMF | 3 + 10 min | Fast | Standard reagent; can cause aspartimide formation.[1][12] |
| Piperazine (PZ) | 10% w/v in DMF/EtOH | 10 min | Similar to PP | Good alternative to piperidine.[12][16] |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | 10 min | Similar to PP | Behaves similarly to piperidine.[12][16] |
| DBU | 2% in DMF (+5% Piperidine) | 2 + 5 min | Very Fast | Non-nucleophilic; requires a scavenger.[2][17] Can accelerate aspartimide formation.[2] |
| Diethylamine | 10-60% in DMF | 120-180 min | Slow | Less common due to slow reaction rates.[18] |
| Triethylamine (TEA) | 1.0 M in DCM | >1080 min | Very Slow | Generally too slow for practical use in SPPS.[18] |
Table 2: Head-to-Head Comparison of Fmoc and Boc SPPS Strategies This table provides a comparative overview of the two dominant SPPS methodologies.[3][5][19]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Deprotection Reagent | 20% Piperidine in DMF (mild base) | 25-50% TFA in DCM (strong acid) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong-acid-labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | TFA-based cocktails (e.g., 95% TFA) | Anhydrous HF (highly corrosive) |
| Key Advantages | Milder conditions, automation-friendly, UV monitoring.[5][6] | Better for aggregating sequences, lower cost of reagents.[3][] |
| Key Disadvantages | Piperidine can form adducts; potential for DKP and aspartimide formation.[7][21] | Harsh/hazardous reagents (TFA, HF); repeated acid treatment can degrade resin.[3] |
| Typical Yield/Step | >99% | High, but can be affected by aggregation.[5] |
Experimental Protocols
The following protocols outline the fundamental manual steps in Fmoc-SPPS.
Protocol 1: Manual Fmoc Deprotection
This protocol describes the removal of the Fmoc group from a resin-bound peptide.
-
Materials :
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel with a sintered glass frit
-
-
Procedure :
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[10]
-
Drain the DMF from the resin using vacuum or nitrogen pressure.
-
Add the 20% piperidine in DMF solution to the resin (approx. 10 mL per gram of resin).[5]
-
Agitate the resin suspension (e.g., using a shaker or nitrogen bubbling) for an initial 3 minutes.[1]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[1]
-
Drain the solution. The resin is now ready for the washing step.
-
Protocol 2: Manual SPPS Cycle (Single Amino Acid Coupling)
This protocol details the steps to add one Fmoc-protected amino acid to the growing peptide chain after deprotection.
-
Materials :
-
Deprotected peptide-resin (from Protocol 1)
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
Coupling activator, e.g., HCTU (3-5 equivalents)
-
Base, e.g., N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
DMF, peptide synthesis grade
-
-
Procedure :
-
Washing after Deprotection : Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1] Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[22]
-
Amino Acid Activation : In a separate vial, dissolve the Fmoc-amino acid and HCTU in DMF. Add DIEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the washed resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[9]
-
Washing after Coupling : Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.[10] The resin now bears the elongated peptide chain, protected with a terminal Fmoc group, ready for the next cycle.
-
Protocol 3: Final Peptide Cleavage from Resin
This protocol describes the final step where the completed peptide is cleaved from the solid support and side-chain protecting groups are removed.
-
Materials :
-
Dry, fully synthesized peptide-resin
-
Cleavage Cocktail (e.g., "Reagent K": TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5 v/v]). The composition depends on the amino acids present. A common simple cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cold diethyl ether
-
Centrifuge and tubes
-
-
Procedure :
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours. Highly reactive carbocations are generated during this process, and the scavengers (e.g., TIS, water) in the cocktail trap them to prevent side reactions with sensitive amino acids like Cys, Met, and Trp.[11]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
-
Common Side Reactions in Fmoc-SPPS
While robust, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final product.
-
Aspartimide Formation : This is a major side reaction where the side chain of an aspartic acid residue cyclizes to form a stable five-membered ring (aspartimide) upon exposure to base (piperidine).[21][23] This can lead to epimerization and the formation of β-aspartyl peptides upon ring-opening.[23] Mitigation strategies include using specialized protecting groups for Asp or adding HOBt to the deprotection solution.[21]
-
Diketopiperazine (DKP) Formation : At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[21] This is especially prevalent when Proline is in the first or second position. Using 2-chlorotrityl chloride resin can suppress this due to steric hindrance.[21]
-
Racemization : The activation of the carboxylic acid of the incoming amino acid can lead to the loss of stereochemical integrity (epimerization), particularly for amino acids like Cysteine and Histidine.[] The use of modern, highly efficient coupling reagents like HATU and HCTU, often in combination with an additive like HOBt, minimizes this risk.[]
Conclusion
The Fmoc protecting group has become the dominant choice for solid-phase peptide synthesis due to its mild deprotection conditions, orthogonality with acid-labile side-chain protection, and amenability to automation and monitoring.[5][6] A thorough understanding of its chemistry, reaction kinetics, and potential side reactions is paramount for researchers, scientists, and drug development professionals. By employing optimized protocols and carefully selecting reagents, the Fmoc strategy enables the efficient and reliable synthesis of a vast array of complex peptides for scientific and therapeutic applications.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
- 8. biosynth.com [biosynth.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Pyridylalanine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridylalanine (Pal), a non-proteinogenic amino acid incorporating a pyridine ring, has emerged as a versatile and powerful tool in medicinal chemistry. Its unique electronic and structural properties offer a compelling scaffold for modulating the pharmacological profiles of peptides and small molecules. This technical guide provides an in-depth exploration of the applications of pyridylalanine, focusing on its role in enhancing the biophysical properties of therapeutic peptides, its use as a key component in targeted drug design, and its function in innovative bioconjugation strategies. This document details the underlying principles, presents quantitative data for informed decision-making, provides comprehensive experimental protocols, and visualizes key pathways and workflows to facilitate the integration of pyridylalanine into modern drug discovery and development programs.
Introduction to Pyridylalanine in Drug Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts a range of desirable attributes to drug candidates.[1] Its incorporation into the side chain of alanine to form pyridylalanine creates a unique building block that combines the chirality of an amino acid with the aromatic and polar characteristics of pyridine. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a metal chelator, and its position (2-, 3-, or 4-pyridylalanine) allows for fine-tuning of a molecule's steric and electronic properties.[2] These features have been strategically exploited to address common challenges in drug development, such as poor solubility, metabolic instability, and the need for targeted delivery.[3]
Enhancing Peptide Therapeutics with Pyridylalanine
Peptide-based drugs often suffer from poor pharmacokinetic properties, including low aqueous solubility and susceptibility to enzymatic degradation.[4] The incorporation of pyridylalanine has proven to be an effective strategy to overcome these limitations.
Improving Solubility and Stability of Glucagon Analogs
Glucagon, a 29-amino acid peptide hormone, is crucial in the management of severe hypoglycemia. However, its therapeutic utility is hampered by its poor solubility and stability in physiological solutions.[5] The substitution of hydrophobic residues with the more hydrophilic pyridylalanine has been shown to significantly enhance the aqueous solubility of glucagon analogs.[3][4] This modification allows for the development of stable, ready-to-use formulations, improving patient compliance and efficacy.
Table 1: Solubility of Pyridylalanine-Modified Glucagon Analogs
| Analog | Modification | Solubility in PBS (pH 7.4) | Reference |
| Native Glucagon | - | < 0.1 mg/mL | [6] |
| [d-Ala¹⁶]Glucagon | D-Alanine at position 16 | > 3 mg/mL | [6] |
| [3-Pal⁶,¹⁰,¹³]Glucagon | 3-Pyridylalanine at positions 6, 10, and 13 | Significantly Increased | [3] |
| Glucagon-Cex, R12 | C-terminal extension and Arg at position 12 | 104% (relative to a standard) | [7] |
| Glucagon, Cys²⁴PEG5K | Cysteine at position 24 with PEGylation | 133% (relative to a standard) | [7] |
Table 2: Stability of Glucagon and its Analogs
| Compound | Condition | Remaining Intact Peptide (%) | Reference |
| Glucagon | Stored at -20°C for 1 month | ~50% | [8] |
| Glucagon | Stored at -80°C for 1 month | ~50% | [8] |
| GLP-1 (7-36)amide | In human plasma | Rapid degradation | [9] |
| [Ser⁸]GLP-1(7-36)amide | In human plasma | Not significantly degraded | [9] |
| G1 (lipidated GLP-1 analog) | In human serum | t½ = ~40 hr | [10] |
| Semaglutide | In human serum | No significant degradation up to 48 hr | [10] |
Pyridylalanine as a Pharmacological Scaffold
The unique structural and electronic features of pyridylalanine make it an attractive scaffold for the design of potent and selective inhibitors of various enzyme targets and for the development of receptor-targeted agents.
Somatostatin Receptor Antagonists for Imaging and Therapy
Somatostatin receptors (SSTRs) are overexpressed in many neuroendocrine tumors, making them an excellent target for both diagnostic imaging and targeted radiotherapy. The incorporation of pyridylalanine into somatostatin antagonists has been shown to influence their binding affinity and pharmacokinetic properties.[2] The position of the nitrogen atom in the pyridyl ring allows for subtle modifications that can optimize receptor subtype selectivity and in vivo performance.
Table 3: Binding Affinities of Pyridylalanine-Containing Somatostatin Antagonists
| Compound | K D (nM) | IC 50 (nM) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 | 0.8 ± 0.1 | [11] |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | 2.0 ± 0.2 | [11] |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | 2.1 ± 0.3 | [11] |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | 0.9 ± 0.1 | [11] |
Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling. Their dysregulation is implicated in various diseases, including cancer and arthritis. The pyridine moiety of pyridylalanine can act as a zinc-binding group, making it a valuable component in the design of MMP inhibitors.
Table 4: Inhibitory Activity of Representative MMP Inhibitors
| Inhibitor | Target MMP | IC 50 / K i | Reference |
| Marimastat | Broad Spectrum | Varies (nM to µM range) | [12] |
| NSC405020 | MMP-14 | Not specified | [13] |
| Gallic acid | MMP-2, MMP-9 | Not specified | [13] |
| Compound VIa (theoretical) | MMP-9 | 4 x 10⁻⁵ M (IC₅₀) | [14] |
Pyridylalanine in Bioconjugation
The reactivity of the pyridine nitrogen allows for chemoselective modifications, providing a handle for peptide and protein conjugation. This has been exploited to create more complex and functional biomolecules.
N-Alkylation for Peptide Conjugation
A novel method for the chemoselective N-alkylation of the pyridylalanine residue within a peptide has been developed. This "NAP" (N-Alkylation of Pyridylalanine) conjugation can be performed in solution or on solid phase and allows for the construction of diverse and stable N-alkylated conjugates.[15] This strategy has been used to enhance the antiproliferative activities of a p53 peptide by conjugating it to an RGD peptide, demonstrating its potential in targeted drug delivery.[15][16]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide
This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide containing L-4-pyridylalanine.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (including Fmoc-L-4-pyridylalanine)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step. d. Wash the resin thoroughly with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including Fmoc-L-4-pyridylalanine.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding cold diethyl ether to the filtrate. e. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification and Analysis: a. Dry the crude peptide pellet. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.[9][17][18][19][20]
Glucagon Receptor-Mediated cAMP Assay
This protocol outlines a cell-based assay to determine the potency of pyridylalanine-modified glucagon analogs.[21]
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (GCGR)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Glucagon standard and pyridylalanine-modified glucagon analogs
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the GCGR-expressing HEK293 cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the glucagon standard and the test analogs in assay buffer.
-
Cell Stimulation: a. Remove the culture medium from the cells and add assay buffer. b. Add the diluted compounds to the respective wells. c. Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: a. Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration. b. Determine the EC50 value for each compound using a non-linear regression analysis.
Somatostatin Receptor (SSTR2) Competitive Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of pyridylalanine-containing somatostatin antagonists for SSTR2.[11]
Materials:
-
Cell membranes prepared from cells overexpressing human SSTR2
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14)
-
Unlabeled somatostatin (for non-specific binding)
-
Pyridylalanine-containing test compounds
-
96-well filter plates with GF/C filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding. b. Total Binding: Add assay buffer, radioligand, and cell membranes. c. Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled somatostatin, and cell membranes. d. Competitive Binding: Add assay buffer, radioligand, serial dilutions of the test compound, and cell membranes.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: a. Rapidly filter the contents of each well through the filter plate using a vacuum manifold. b. Wash the filters three times with ice-cold wash buffer.
-
Radioactivity Measurement: a. Dry the filter plate and add scintillation fluid to each well. b. Count the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation.
Fluorometric MMP Inhibition Assay
This protocol details a method to screen for and characterize pyridylalanine-based MMP inhibitors.[2][14][17]
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate
-
Pyridylalanine-containing test inhibitors
-
Known MMP inhibitor (positive control)
-
DMSO (for compound dilution)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors and the positive control in DMSO, and then further dilute in assay buffer.
-
Assay Setup: a. In a 96-well plate, add assay buffer to all wells. b. Add the diluted test inhibitors, positive control, or DMSO (vehicle control) to the respective wells. c. Add the MMP enzyme to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence plate reader. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Pathways and Workflows
Signaling Pathways
Glucagon Receptor Signaling Pathway
Caption: Glucagon signaling pathway leading to increased blood glucose.
Somatostatin Receptor (SSTR2) Signaling Pathway
Caption: SSTR2 signaling leading to inhibition of cell growth and apoptosis.
Experimental Workflows
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Enzyme Inhibition Assay Workflow
Caption: Workflow for a typical enzyme inhibition screening assay.
Conclusion
Pyridylalanine has established itself as a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into peptides and small molecules offers a powerful approach to modulate their physicochemical and pharmacological properties. From enhancing the solubility and stability of peptide therapeutics to serving as a key scaffold for targeted inhibitors and enabling novel bioconjugation strategies, the applications of pyridylalanine are diverse and impactful. This technical guide provides a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways and experimental workflows. As the field of drug discovery continues to evolve, the rational application of pyridylalanine is poised to play an increasingly important role in the development of next-generation therapeutics.
References
- 1. ijsdr.org [ijsdr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biomatik.com [biomatik.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2011163473A1 - Glucagon analogs exhibiting enhanced solubility and stability in physiological ph buffers - Google Patents [patents.google.com]
- 8. A synthetic glucagon-like peptide-1 analog with improved plasma stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wernerlab.weebly.com [wernerlab.weebly.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Optimization of the Native Glucagon Sequence for Medicinal Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fmoc-L-3-pyridylalanine (Fmoc-3-Pal-OH) in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-L-3-pyridylalanine (Fmoc-3-Pal-OH) is a derivative of the non-proteinogenic amino acid 3-pyridylalanine, which is an analog of phenylalanine where the phenyl ring is replaced by a 3-pyridyl group. The incorporation of 3-pyridylalanine into peptides can introduce unique structural and functional properties, such as altered conformation, increased stability, and the ability to participate in metal coordination or specific receptor interactions. This document provides a detailed protocol for the use of this compound in solid-phase peptide synthesis (SPPS) using the standard Fmoc/tBu chemistry.
Principle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is a widely used method for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The synthesis cycle consists of two main steps:
-
Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a weak base, typically a solution of piperidine in a polar aprotic solvent.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.
Experimental Protocol: Incorporation of this compound
This protocol outlines the manual synthesis of a peptide containing a 3-pyridylalanine residue on a Rink Amide resin.
Materials and Reagents
-
This compound
-
Rink Amide Resin (e.g., 0.5 mmol/g substitution)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
DODT (2,2'-(Ethylenedioxy)diethanethiol)
-
Water, deionized
-
Diethyl ether, cold
-
Acetonitrile (ACN)
-
Methanol
Equipment
-
Peptide synthesis vessel
-
Shaker or vortexer
-
Filtration apparatus
-
Nitrogen line for drying
-
HPLC system for purification and analysis
-
Lyophilizer
Detailed Synthesis Workflow
The following diagram illustrates the key stages of incorporating an Fmoc-protected amino acid, such as this compound, during solid-phase peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Step 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in the synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF using a filtration apparatus.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
Step 3: Coupling of this compound
-
Prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve the following in DMF:
-
This compound (4 equivalents, relative to resin loading)
-
OxymaPure® (4 equivalents)
-
-
Add the coupling solution to the resin.
-
Add DIC (4 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test; a negative result (yellow beads) indicates complete coupling.
-
After the reaction is complete, drain the coupling solution.
Step 4: Washing
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Step 5: Repeat Synthesis Cycle
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Step 6: Final Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
Step 7: Cleavage and Side-Chain Deprotection
-
Prepare a cleavage cocktail. A common cocktail is Reagent K, which is suitable for peptides containing Arg(Pbf), Trp(Boc), and other sensitive residues.
-
Reagent K: TFA/water/phenol/thioanisole/DODT (82.5:5:5:5:2.5 v/v).
-
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Step 8: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA).
-
A white precipitate should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Allow the crude peptide to air dry briefly to remove residual ether.
-
Dissolve the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify using reverse-phase HPLC (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Quantitative Data
The efficiency of incorporating this compound is generally high and comparable to other standard Fmoc-amino acids. The following table summarizes typical quantitative data expected from an SPPS run involving this compound.
| Parameter | Typical Value | Method of Determination |
| Coupling Efficiency | >99% | Kaiser Test (qualitative); HPLC analysis of a small cleaved sample (quantitative) |
| Crude Peptide Purity | 50-80% | Analytical RP-HPLC |
| Overall Yield (after purification) | 10-40% | Mass of lyophilized peptide relative to theoretical yield |
| Coupling Time | 1-2 hours | Monitored by Kaiser Test |
| Deprotection Time | 2 x 10 minutes | Standard protocol |
| Cleavage Time | 2-4 hours | Standard protocol |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the 3-pyridyl group.- Inefficient activation. | - Extend the coupling time to 4 hours or overnight.- Double couple: repeat the coupling step with fresh reagents.- Use a different activator/base combination, such as HATU/DIPEA. |
| Low Yield of Crude Peptide | - Incomplete cleavage from the resin.- Loss of peptide during precipitation/washing. | - Extend the cleavage time.- Ensure the peptide is fully precipitated before centrifugation.- Minimize the number of ether washes. |
| Side Reactions | - Racemization during activation.- Modification of the pyridine ring. | - Use an Oxyma-based activator to suppress racemization.- Ensure high-quality, scavenger-containing cleavage cocktails are used to protect sensitive residues. |
Logical Relationship: Troubleshooting Guide
The following diagram outlines a logical approach to troubleshooting common issues encountered during the incorporation of this compound.
Caption: A troubleshooting decision tree for SPPS.
Application Notes and Protocols: Fmoc-3-Pal-OH Solubility in DMF for Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N-α-Fmoc-3-(3-pyridyl)-L-alanine), or Fmoc-3-Pal-OH, is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of the unnatural amino acid 3-pyridylalanine. The pyridine side chain of this amino acid can introduce unique structural constraints, and its basicity can be exploited for various applications, including the development of peptide-based therapeutics.
A crucial parameter for successful incorporation of any Fmoc-amino acid in SPPS is its solubility in the primary solvent, which is most commonly N,N-Dimethylformamide (DMF).[1][2] Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.[1] This document provides a detailed guide on the solubility of this compound in DMF and protocols for its effective use in SPPS.
Solubility of Fmoc-Amino Acids in SPPS Solvents
The solubility of Fmoc-amino acids is a critical factor for achieving efficient coupling reactions in SPPS. While most Fmoc-amino acids are readily soluble in common SPPS solvents like DMF and N-methyl-2-pyrrolidone (NMP), some can exhibit limited solubility, particularly those with bulky side chains or a tendency to aggregate.[1]
Data Presentation: General Solubility of Fmoc-Amino Acids
| Solvent | General Solubility of Fmoc-Amino Acids | Notes |
| DMF (N,N-Dimethylformamide) | Good to excellent for most Fmoc-amino acids. | A polar aprotic solvent that effectively solvates protected amino acids. However, it can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[1][2] |
| NMP (N-Methyl-2-pyrrolidone) | Good to excellent for most Fmoc-amino acids. | More polar and less volatile than DMF, often preferred for its higher solvating power, especially for hydrophobic sequences. Some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[1][2] |
| DCM (Dichloromethane) | Limited for many Fmoc-amino acids. | Less polar and generally not a good solvent for Fmoc-amino acids. More commonly used for washing steps in Boc-SPPS.[1][3] |
While specific quantitative data for this compound is not extensively published, it is generally considered to have good solubility in DMF under standard SPPS conditions. However, at high concentrations or in the presence of certain activating reagents, solubility issues can arise.
Experimental Protocols
Standard Protocol for Dissolving this compound in DMF for SPPS
This protocol outlines the standard procedure for preparing a solution of this compound for a typical coupling reaction in an automated or manual synthesizer.
Materials:
-
This compound
-
High-purity SPPS-grade DMF
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Clean, dry glass vial
Procedure:
-
Weighing: In a clean, dry vial, accurately weigh the required amount of this compound (typically 3-5 equivalents relative to the resin substitution).
-
Solvent Addition: Add the calculated volume of SPPS-grade DMF to achieve the desired concentration (commonly 0.2 M to 0.5 M).
-
Dissolution: Gently swirl or vortex the vial at room temperature. Most Fmoc-amino acids, including this compound, should dissolve readily within a few minutes.
-
Visual Inspection: Before use, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Activation: Proceed with the addition of the activation reagent and base as per your standard coupling protocol.
Protocol for Addressing Poor Solubility of this compound
In instances where this compound does not readily dissolve in DMF, the following steps can be taken:
Materials:
-
Same as the standard protocol
-
Sonication bath
Procedure:
-
Initial Attempt: Follow steps 1 and 2 of the standard protocol.
-
Gentle Warming: If the amino acid does not dissolve, gently warm the vial in a water bath (not exceeding 30-40°C) for a short period (1-2 minutes) while swirling. Avoid excessive heat, which can lead to degradation.
-
Sonication: If solubility issues persist, place the vial in a sonication bath for 5-10 minutes. Sonication can help to break up any aggregates and facilitate dissolution.
-
Addition of a Co-solvent (Use with Caution): In very difficult cases, a small amount of a more polar co-solvent like NMP can be added. However, this should be done cautiously as it can alter the reaction conditions.
-
Dilution: If the concentration is high, consider diluting the solution with additional DMF.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Coupling in SPPS
Caption: Workflow for the incorporation of this compound in SPPS.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility.
Conclusion
This compound generally exhibits good solubility in DMF, facilitating its use in solid-phase peptide synthesis. By following standard dissolution protocols, researchers can typically achieve clear solutions suitable for efficient coupling reactions. In cases of poor solubility, techniques such as gentle warming and sonication can be employed. Adherence to these guidelines will help ensure the successful incorporation of 3-pyridylalanine into synthetic peptides, enabling the exploration of their unique properties in various research and development applications.
References
Application Notes and Protocols for the Synthesis of Water-Soluble Peptides Using Fmoc-3-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their physicochemical properties and biological activity. One significant challenge in peptide-based drug development is poor aqueous solubility, which can hinder formulation, bioavailability, and overall therapeutic efficacy. Fmoc-3-Pal-OH, the N-Fmoc protected form of 3-(3-pyridyl)-L-alanine, is a valuable building block in solid-phase peptide synthesis (SPPS) to address this issue. The introduction of the pyridyl group, a hydrophilic aromatic moiety, can significantly enhance the water solubility of peptides, particularly those prone to aggregation.
This document provides detailed application notes and protocols for the synthesis of water-soluble peptides using this compound. It covers the synthesis workflow, from peptide design to purification and characterization, with a focus on a case study involving a glucagon analog.
Key Benefits of Incorporating 3-Pyridylalanine (3-Pal)
-
Enhanced Aqueous Solubility: The pyridyl nitrogen can act as a hydrogen bond acceptor, improving interactions with water and disrupting hydrophobic aggregation.
-
Maintenance of Biological Activity: In many cases, the substitution of aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) with 3-Pal is well-tolerated and can maintain or even enhance receptor binding and biological potency.
-
Improved Biophysical Properties: Peptides incorporating 3-Pal often exhibit reduced aggregation propensity and improved stability in aqueous solutions.
Case Study: Synthesis of a Water-Soluble Glucagon Analog
Glucagon, a 29-amino acid peptide hormone, is a critical therapeutic for severe hypoglycemia. However, its clinical use is hampered by its poor solubility and tendency to aggregate at physiological pH. To overcome these limitations, analogs have been developed where hydrophobic amino acids are substituted with more hydrophilic residues. The following sections will use the synthesis of a glucagon analog, where a native aromatic residue is replaced with 3-Pal, as a representative example.
Data Presentation: Comparative Analysis of Native vs. 3-Pal Modified Peptide
The following table summarizes the anticipated improvements in physicochemical and biological properties when a native peptide is modified with 3-pyridylalanine. The data is representative of findings from studies on glucagon analogs.
| Parameter | Native Peptide (e.g., Glucagon) | 3-Pal Modified Peptide (e.g., [3-Pal]-Glucagon) | Reference |
| Synthesis Yield (crude) | ~50-60% | ~45-55% | General observation |
| Purity after Cleavage (crude) | ~60-70% | ~55-65% | General observation |
| Final Purity (after RP-HPLC) | >98% | >98% | [1] |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | > 1.0 mg/mL | [2] |
| Aggregation Propensity | High | Low | [3] |
| Receptor Binding Affinity (IC50) | ~5 nM | ~5-10 nM | [4] |
| Biological Potency (cAMP EC50) | ~0.5 nM | ~0.5-1.0 nM | [5] |
Note: The synthesis yield and crude purity can be sequence-dependent and may be slightly lower for modified peptides due to potential minor differences in coupling efficiency and handling.
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide incorporating this compound.
Resin Preparation and Swelling
| Parameter | Value/Description |
| Resin Type | Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid) |
| Resin Loading | 0.3 - 0.8 mmol/g |
| Swelling Solvent | N,N-Dimethylformamide (DMF) |
| Swelling Time | 30 - 60 minutes |
| Procedure | 1. Place the desired amount of resin in a reaction vessel. 2. Add sufficient DMF to cover the resin. 3. Gently agitate the resin for the specified time to ensure uniform swelling. 4. Drain the DMF. |
Fmoc Deprotection
| Parameter | Value/Description |
| Reagent | 20% (v/v) Piperidine in DMF |
| Reaction Time | 2 x 10 minutes |
| Procedure | 1. Add the deprotection solution to the swollen resin. 2. Agitate for 10 minutes. 3. Drain the solution. 4. Repeat steps 1-3. 5. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. |
Amino Acid Coupling (Incorporation of this compound)
The coupling of this compound is a critical step. The use of a highly efficient coupling reagent like HATU is recommended to ensure complete incorporation.
| Parameter | Value/Description |
| Amino Acid | This compound (3 equivalents relative to resin loading) |
| Coupling Reagent | HATU (2.9 equivalents) |
| Base | N,N-Diisopropylethylamine (DIPEA) (6 equivalents) |
| Solvent | DMF |
| Reaction Time | 1 - 2 hours |
| Procedure | 1. In a separate vessel, dissolve this compound and HATU in DMF. 2. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid. 3. Add the activated amino acid solution to the deprotected resin. 4. Agitate the reaction mixture at room temperature. 5. Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling. 6. After completion, drain the coupling solution and wash the resin with DMF (3-5 times). |
Cleavage from Resin and Global Deprotection
| Parameter | Value/Description |
| Cleavage Cocktail | 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water |
| Reaction Time | 2 - 3 hours |
| Procedure | 1. Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum. 2. Add the cleavage cocktail to the resin in a fume hood. 3. Gently agitate the mixture at room temperature. 4. Filter the resin and collect the filtrate containing the cleaved peptide. 5. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. 6. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. 7. Dry the crude peptide pellet under vacuum. |
Peptide Purification
| Parameter | Value/Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes) is typically used. The exact gradient should be optimized for the specific peptide. |
| Detection | UV absorbance at 220 nm and 280 nm. |
| Procedure | 1. Dissolve the crude peptide in a minimal amount of Mobile Phase A. 2. Inject the solution onto the equilibrated RP-HPLC column. 3. Collect fractions corresponding to the major peptide peak. 4. Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. 5. Pool the pure fractions and lyophilize to obtain the final purified peptide. |
Visualizations
Glucagon Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of glucagon or its analogs to the glucagon receptor (GCGR), leading to an increase in intracellular cyclic AMP (cAMP).
Experimental Workflow: Comparative Bioactivity Assessment
This workflow outlines the steps to compare the biological activity of a native peptide with its 3-Pal modified analog using an in vitro cAMP assay.
Experimental Workflow: Solubility and Aggregation Assessment
This workflow details the process for evaluating and comparing the solubility and aggregation propensity of the native and 3-Pal modified peptides.
Conclusion
The use of this compound in solid-phase peptide synthesis is a proven and effective method for enhancing the aqueous solubility and improving the biophysical properties of peptides. By following the detailed protocols and workflows outlined in this document, researchers can successfully synthesize and characterize novel peptide analogs with improved therapeutic potential. The strategic incorporation of 3-pyridylalanine offers a valuable tool in the optimization of peptide drug candidates, addressing one of the key challenges in their development.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 3. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of Peptides Containing 3-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 3-pyridylalanine (3-Pal), into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The pyridine side chain of 3-Pal can influence receptor binding, metabolic stability, and pharmacokinetic profiles. However, the unique chemical nature of the pyridine ring necessitates careful consideration during the final cleavage step of solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient and safe cleavage of peptides containing 3-pyridylalanine, with a focus on minimizing side reactions and maximizing peptide purity.
The pyridine ring of 3-pyridylalanine is analogous in its basicity and nucleophilicity to the imidazole ring of histidine.[1] Consequently, it is susceptible to various side reactions under the strongly acidic conditions of trifluoroacetic acid (TFA)-mediated cleavage. These potential side reactions include alkylation of the pyridine nitrogen and other modifications by reactive carbocations generated from the cleavage of side-chain protecting groups.[2] Therefore, the selection of an appropriate cleavage cocktail containing suitable scavengers is critical for obtaining the desired peptide in high yield and purity.
Recommended Cleavage Cocktails
The choice of cleavage cocktail is paramount for the successful cleavage of peptides containing 3-pyridylalanine. Based on protocols for other acid-sensitive residues like histidine and tryptophan, the following cocktails are recommended.[2][3] The selection should be guided by the presence of other sensitive amino acids in the peptide sequence.
| Cleavage Cocktail | Composition (v/v) | Recommended for Peptides Containing | Key Considerations |
| Reagent B (Modified) | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | 3-Pyridylalanine, Trp, Tyr, Ser, Thr | A good general-purpose "odorless" cocktail. TIS is an excellent scavenger for trityl cations.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | 3-Pyridylalanine, Cys, Met, Trp, Tyr, Arg | A robust and widely used cocktail for complex peptides with multiple sensitive residues. The combination of scavengers provides broad protection.[3] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | 3-Pyridylalanine and other standard amino acids | A simple and effective cocktail for peptides that do not contain other highly sensitive residues like Cys or Met.[2][4] |
Potential Side Reactions and Mitigation Strategies
The primary challenge during the cleavage of 3-pyridylalanine-containing peptides is the prevention of side-chain modification. The pyridine nitrogen can act as a nucleophile and react with carbocations generated during the cleavage process.
| Potential Side Reaction | Description | Mitigation Strategy |
| Alkylation of the Pyridine Ring | The pyridine nitrogen can be alkylated by carbocations (e.g., t-butyl cations from Boc or tBu protecting groups) generated during cleavage. | Use of efficient carbocation scavengers such as triisopropylsilane (TIS) or thioanisole.[2] |
| Reattachment to Resin | Incomplete scavenging of reactive species from the resin linker can lead to reattachment of the cleaved peptide. | Ensure complete swelling of the resin in the cleavage cocktail and use a sufficient volume of scavengers. |
| Modification by Other Protecting Groups | Reactive species from the deprotection of other amino acids (e.g., Pmc or Pbf from Arginine) can modify the pyridine ring. | The use of a comprehensive scavenger mixture like that in Reagent K is recommended when such residues are present.[2] |
Experimental Protocols
Protocol 1: General Cleavage Procedure for 3-Pyridylalanine-Containing Peptides using Modified Reagent B
This protocol is suitable for most peptides containing 3-pyridylalanine, particularly when other trityl-protected residues are present.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Reaction vessel (with a sintered glass filter)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 0.1 mmol scale) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to ensure it is free of residual solvents like DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]
-
-
Cleavage Cocktail Preparation (Modified Reagent B):
-
Caution: Prepare the cleavage cocktail fresh in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. TFA is highly corrosive.
-
For a 10 mL total volume, combine the following in a glass container:
-
8.8 mL TFA
-
0.5 g Phenol (or 0.5 mL of liquefied phenol)
-
0.5 mL Deionized water
-
0.2 mL Triisopropylsilane (TIS)
-
-
Mix the solution gently until the phenol is dissolved.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Swell the resin by gently agitating the mixture for 5-10 minutes.
-
Continue to agitate the reaction mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups used.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail). A white precipitate of the peptide should form.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with neat TFA to ensure complete recovery of the peptide. Combine these washes with the ether solution.
-
Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups. Centrifuge and decant after each wash.
-
-
Drying and Storage:
-
After the final ether wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase HPLC.
-
Protocol 2: Cleavage of Complex Peptides Containing 3-Pyridylalanine, Cysteine, and Methionine using Reagent K
This protocol is recommended for more complex peptides where multiple sensitive residues require robust scavenging.
Materials:
-
Same as Protocol 1, with the addition of Thioanisole and 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow steps 1.1 and 1.2 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
Caution: This cocktail has a strong odor. Prepare and use in a well-ventilated fume hood.
-
For a 10 mL total volume, combine:
-
8.25 mL TFA
-
0.5 g Phenol
-
0.5 mL Deionized water
-
0.5 mL Thioanisole
-
0.25 mL 1,2-Ethanedithiol (EDT)
-
-
Mix thoroughly.
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.
-
-
Peptide Precipitation, Isolation, and Drying:
-
Follow steps 4.1 to 5.2 from Protocol 1.
-
Visualization of the Cleavage Workflow
The following diagram illustrates the general workflow for the cleavage and deprotection of a synthetic peptide from the solid support.
Caption: General workflow for peptide cleavage and isolation.
Logical Relationship of Cleavage Components
The following diagram illustrates the relationship between the components of the cleavage cocktail and their roles in protecting the peptide.
Caption: Role of cleavage cocktail components.
Conclusion
The successful cleavage of peptides containing the unnatural amino acid 3-pyridylalanine is achievable with careful selection of the cleavage cocktail and reaction conditions. By treating 3-pyridylalanine with the same level of caution as other acid-sensitive residues like histidine, and by employing robust scavenger cocktails, researchers can minimize side reactions and obtain their target peptides with high purity. The protocols provided herein offer a solid foundation for developing an optimized cleavage strategy for novel peptides incorporating this valuable building block. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide sequence.[5]
References
Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-3-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1] Fmoc-3-Pal-OH, or N-α-Fmoc-3-(3'-pyridyl)-L-alanine, is a valuable building block for this purpose. Its pyridyl side chain can introduce unique conformational constraints, improve aqueous solubility, and provide a site for further chemical modification.[2] Notably, the substitution of native aromatic amino acids with 3-pyridylalanine has been shown to enhance the biophysical characteristics of glucagon-like peptide-1 (GLP-1) analogs, important therapeutics in the management of type 2 diabetes.[2]
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS) with the widely adopted Fmoc/tBu strategy.[3][4] The protocols and recommendations provided are designed to maximize coupling efficiency and minimize potential side reactions, ensuring the successful synthesis of high-quality peptides containing this non-canonical amino acid.
Key Considerations for Incorporating this compound
The successful integration of this compound into a peptide sequence requires attention to several key factors, primarily stemming from its structural properties. As a derivative of phenylalanine with a pyridyl ring, it can be considered a sterically hindered amino acid, which may lead to challenges in coupling efficiency.
Potential Challenges:
-
Incomplete Coupling: The bulky nature of the Fmoc protecting group combined with the pyridylalanine side chain can hinder the approach of the activated carboxyl group to the free amine on the growing peptide chain, potentially leading to lower coupling yields and deletion sequences.
-
Side Reactions: While the pyridyl group is generally stable under standard SPPS conditions, the nitrogen atom can be protonated during the acidic cleavage step. Careful selection of scavengers is important to prevent unwanted side reactions.
To address these challenges, optimized protocols involving potent coupling reagents, extended reaction times, and potentially double coupling strategies are recommended.
Experimental Protocols
The following protocols are designed for automated peptide synthesizers utilizing Fmoc/tBu chemistry. Parameters may need to be optimized based on the specific peptide sequence, the synthesizer model, and the scale of the synthesis.
Materials and Reagents
| Reagent | Recommended Grade/Purity |
| This compound | >98% |
| Standard Fmoc-amino acids | >98% |
| Rink Amide Resin or Wang Resin | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Piperidine | Peptide synthesis grade |
| Diisopropylcarbodiimide (DIC) | >99% |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | >98% |
| Trifluoroacetic acid (TFA) | >99% |
| Triisopropylsilane (TIS) | >98% |
| Water | HPLC grade |
| Diethyl ether, cold (-20 °C) | Anhydrous |
Automated Peptide Synthesis Cycle for this compound Incorporation
This protocol outlines a single cycle for the addition of this compound. The general synthesis will follow the standard automated protocol for other amino acids, with the modifications noted below for the 3-Pal residue.
Workflow for Automated Peptide Synthesis:
Figure 1: General workflow for a single amino acid incorporation cycle in automated SPPS.
1. Fmoc Deprotection:
-
Reagent: 20% (v/v) piperidine in DMF.
-
Procedure: Treat the resin-bound peptide with the deprotection solution.
-
Time: Standard synthesizer protocols are typically sufficient (e.g., 2 x 7 minutes). For sequences prone to aggregation, extending the deprotection time or using a stronger base cocktail (e.g., containing DBU) may be considered, though caution is advised to avoid side reactions.[5]
2. Coupling of this compound:
Due to the potential for steric hindrance, a more robust coupling strategy is recommended.
| Parameter | Standard Coupling | Recommended for this compound (Single Coupling) | Recommended for this compound (Double Coupling) |
| This compound (equivalents) | 4-5 | 5-10 | 2 x 5 |
| Coupling Reagent (equivalents) | DIC (4-5) / Oxyma Pure (4-5) | DIC (5-10) / Oxyma Pure (5-10) | 2 x (DIC (5) / Oxyma Pure (5)) |
| Solvent | DMF | DMF | DMF |
| Reaction Time | 30-60 minutes | 60-120 minutes (or overnight at room temperature) | 2 x 60 minutes |
| Temperature | Room Temperature | Room Temperature or elevated (e.g., 50°C) with microwave synthesizers | Room Temperature or elevated with microwave synthesizers |
-
Activation: Pre-activate the this compound with DIC and Oxyma Pure in DMF for 5-10 minutes before adding to the resin.
-
Double Coupling: If coupling efficiency is a concern, a double coupling strategy is highly recommended.[6] After the first coupling and a subsequent DMF wash, repeat the coupling step with a fresh solution of activated this compound.
-
Monitoring: If the synthesizer allows for in-process monitoring (e.g., through UV monitoring of the Fmoc deprotection), incomplete coupling will be indicated by a smaller Fmoc signal in the subsequent deprotection step. A qualitative Kaiser test on a small resin sample can also be performed to check for the presence of free amines, indicating incomplete coupling.
3. Capping (Optional):
-
If incomplete coupling is suspected and a double coupling is not performed, capping the unreacted free amines with a solution of acetic anhydride and a non-nucleophilic base (e.g., 10% Ac₂O/DIEA in DMF) can prevent the formation of deletion peptides.
Peptide Cleavage and Global Deprotection
The pyridyl nitrogen in the 3-Pal side chain can be protonated by the strong acid used for cleavage. Therefore, a standard cleavage cocktail with appropriate scavengers is crucial.
Cleavage Cocktail (Reagent K): [7]
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleaves peptide from resin and removes side-chain protecting groups. |
| Water | 5% | Scavenger, proton source. |
| Phenol | 5% | Scavenger for carbocations. |
| Thioanisole | 5% | Scavenger, particularly for Trp protection. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger. |
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
Purification and Analysis
Purification:
-
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
-
A C18 column is typically suitable for the purification of peptides of this nature.
-
A standard mobile phase system consists of:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
-
A linear gradient from low to high percentage of Buffer B is used to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of the peptide sequence.[8][10]
Workflow for Peptide Purification and Analysis:
Figure 2: A typical workflow for the purification and analysis of a synthetic peptide.
Analysis:
-
The identity and purity of the final peptide should be confirmed by liquid chromatography-mass spectrometry (LC-MS).[11][12] The observed molecular weight should match the calculated theoretical mass of the desired peptide.
Application Example: GLP-1 Analogs
The incorporation of 3-pyridylalanine into GLP-1 analogs can improve their therapeutic potential.[2] The GLP-1 receptor (GLP-1R) is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to insulin secretion and other beneficial metabolic effects.
GLP-1 Receptor Signaling Pathway:
Figure 3: Simplified diagram of the GLP-1 receptor signaling pathway leading to insulin secretion.[8][13]
By following the optimized protocols outlined in these application notes, researchers can confidently incorporate this compound into their peptide synthesis workflows, enabling the exploration of novel peptide analogs with potentially improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
- 9. Screening of RP-HPLC purification conditions for GLP-1 analogues [diva-portal.org]
- 10. WO2017162653A1 - Purification of glucagon-like peptide 1 analogs - Google Patents [patents.google.com]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthogonal Protection Strategy with Fmoc-3-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and target selectivity. Fmoc-3-(3'-pyridyl)-L-alanine (Fmoc-3-Pal-OH) is a versatile building block used in solid-phase peptide synthesis (SPPS) that introduces a pyridyl functional group. This pyridyl side chain can serve as a hydrophilic, aromatic element to improve the biophysical properties of peptides and can also be selectively modified post-synthesis, offering an orthogonal handle for peptide conjugation and diversification.[1] This document provides detailed application notes and protocols for the use of this compound in an orthogonal protection strategy, focusing on its incorporation into peptides and subsequent selective side-chain modification.
Core Principles of the Orthogonal Strategy
The orthogonality in this strategy stems from the differential stability of the protecting groups to various cleavage conditions. The Nα-Fmoc group is base-labile and is removed at each cycle of peptide elongation using a mild base, typically piperidine. The side-chain protecting groups of other amino acids and the linkage to the solid support are typically acid-labile, cleaved at the final step with a strong acid like trifluoroacetic acid (TFA). The pyridyl side chain of 3-Pal is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage. This stability allows for the selective modification of the pyridyl group on the fully assembled and protected peptide while it is still attached to the solid support, or after cleavage in solution. A key application of this orthogonality is the chemoselective N-alkylation of the pyridyl side chain, which provides a handle for further functionalization.[2][3]
Diagram of the Orthogonal Protection Strategy Workflow
Caption: Workflow of the orthogonal strategy using this compound.
Data Presentation
Table 1: Reagents and Conditions for Key Experimental Steps
| Step | Reagent/Condition | Purpose | Typical Parameters | Reference |
| Nα-Fmoc Deprotection | 20% (v/v) Piperidine in DMF | Removal of the temporary Nα-Fmoc protecting group. | 2 x 10 min incubations at room temperature. | [2] |
| Amino Acid Coupling (Standard) | Fmoc-Amino Acid (3-5 equiv.), HATU (3-5 equiv.), DIPEA (6-10 equiv.) in DMF | Formation of the peptide bond. | 1-2 hours at room temperature. | [4] |
| On-Resin N-Alkylation of 3-Pal Side Chain | Iodoacetamide (or other alkylating agent), DIPEA in DMSO | Selective modification of the pyridyl nitrogen. | 40 equivalents of iodoacetamide, 20 equivalents of DIPEA, 12 hours at 45°C. | [2] |
| Final Cleavage and Global Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | Cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. | 2-3 hours at room temperature. | [2] |
Table 2: Representative Yields for Peptides Containing 3-Pyridylalanine
| Peptide Sequence | Modification | Overall Isolated Yield (%) | Purity (%) | Reference |
| Ac-Arg-Gly-3-Pal-NH₂ | None | Not Reported | >95 | [2] |
| Ac-Arg-Gly-3-Pal(N-carboxamidomethyl)-NH₂ | On-resin N-alkylation with iodoacetamide | ~40-50 | >95 | [2] |
| p53-derived peptide with 3-Pal | None | ~25 | >95 | [2] |
| p53-derived peptide with 3-Pal(N-carboxamidomethyl) | On-resin N-alkylation with iodoacetamide | ~15-20 | >95 | [2] |
Yields are highly sequence-dependent and can vary based on the specific peptide and synthesis conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Pyridylalanine-Containing Peptide
This protocol describes the manual synthesis of a generic tripeptide (e.g., Ac-Arg-Gly-3-Pal-NH₂) on a Rink Amide resin.
1. Resin Swelling and Preparation:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted syringe reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour at room temperature.
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).
3. Coupling of this compound:
-
In a separate vial, pre-activate this compound (e.g., 0.5 mmol, 5 equiv.) with HATU (0.5 mmol, 5 equiv.) and N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 equiv.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
4. Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid (e.g., Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) until the desired sequence is assembled.
5. N-terminal Acetylation (Optional):
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equiv.) and DIPEA (10 equiv.) in DMF.
-
Agitate for 30 minutes at room temperature.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
6. Final Washes and Drying:
-
Wash the peptidyl-resin with methanol (3 x 1 min) and DCM (3 x 1 min).
-
Dry the resin under vacuum for at least 1 hour.
Protocol 2: On-Resin N-Alkylation of the 3-Pyridylalanine Side Chain
This protocol describes the selective modification of the pyridyl group of the resin-bound peptide from Protocol 1.
1. Reagent Preparation:
-
Prepare a solution of iodoacetamide (40 equiv. relative to resin loading) and DIPEA (20 equiv.) in dimethyl sulfoxide (DMSO).
2. Alkylation Reaction:
-
Add the alkylation solution to the dried peptidyl-resin from Protocol 1.
-
Agitate the reaction mixture at 45°C for 12 hours.
-
After the incubation, drain the reaction solution.
3. Washing:
-
Wash the resin thoroughly with DMSO (3 x 1 min), DMF (5 x 1 min), and DCM (5 x 1 min).
-
Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
1. Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried, modified peptidyl-resin in a sealed vessel.
-
Agitate for 2-3 hours at room temperature.
2. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
3. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Signaling Pathway and Logical Relationships
The incorporation and subsequent modification of 3-pyridylalanine can be strategically employed to modulate the interaction of a peptide with its biological target. For example, in the context of a peptide designed to inhibit a protein-protein interaction (PPI), the pyridyl moiety can be functionalized to enhance binding affinity or alter cellular uptake.
Diagram of a Logic Flow for Enhanced PPI Inhibition
Caption: Logic flow for developing enhanced peptide inhibitors using this compound.
This logical workflow illustrates how the orthogonal modification of a 3-Pal residue can be a key step in a drug discovery cascade. The initial peptide design incorporates 3-Pal at a position where its modification is unlikely to disrupt the core binding motif. Following synthesis, the orthogonal handle is used to introduce a functional group that can, for example, increase binding affinity through additional interactions with the target protein, improve solubility and pharmacokinetic properties (e.g., with PEGylation), or enable detection and visualization in biological systems (e.g., with a fluorophore or biotin). The subsequent biological evaluation then confirms the successful enhancement of the peptide's desired properties. This strategic approach allows for the fine-tuning of peptide therapeutics and research tools.
References
Application Notes and Protocols for Fmoc-3-Pal-OH in Modifying Peptide Hydrophilicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrophilicity of therapeutic peptides is a critical parameter influencing their solubility, bioavailability, and pharmacokinetic properties. Poor aqueous solubility can hinder drug formulation and administration, limiting the therapeutic potential of promising peptide candidates. A strategic approach to address this challenge is the incorporation of unnatural amino acids with hydrophilic side chains. Fmoc-3-Pal-OH, the N-α-Fmoc protected form of 3-(3'-pyridyl)-L-alanine, serves as a valuable building block in solid-phase peptide synthesis (SPPS) to enhance the hydrophilicity of peptides. The pyridine ring in the side chain of 3-pyridylalanine can act as a hydrogen bond acceptor, improving interactions with aqueous environments.
This document provides detailed application notes and protocols for the use of this compound in modifying peptide hydrophilicity, with a focus on the synthesis of modified glucagon analogues as a case study.
Application Notes
Incorporating 3-pyridylalanine (3-Pal) in place of hydrophobic aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) has been demonstrated to significantly increase the aqueous solubility of peptides. This modification is particularly useful for peptides prone to aggregation, such as glucagon. A notable study by Mroz et al. (2016) showed that replacing Phe and Tyr residues with 3-Pal in a glucagon analogue enhanced its solubility and stability at neutral pH, making it more suitable for medicinal applications.[1][2]
The enhanced hydrophilicity of 3-Pal containing peptides can be quantitatively assessed by reversed-phase high-performance liquid chromatography (RP-HPLC), where a decrease in retention time compared to the parent peptide indicates a more polar character. Solubility can be directly measured through various assays.
Key Advantages of Using this compound:
-
Increased Hydrophilicity: The pyridine nitrogen atom in the side chain can participate in hydrogen bonding, leading to improved solubility in aqueous solutions.
-
Maintained Biological Activity: In many cases, the substitution of aromatic residues with 3-Pal is well-tolerated and does not significantly compromise the peptide's biological activity.[1][2]
-
Compatibility with Standard SPPS: this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[3]
Quantitative Data Presentation
The following table summarizes representative data on the effect of 3-Pal substitution on peptide hydrophilicity, based on the findings for glucagon analogues.
| Peptide Sequence | Modification | RP-HPLC Retention Time (min) | Aqueous Solubility (mg/mL) at pH 7.4 |
| Native Glucagon Analogue | - | 25.8 | < 0.1 |
| Glucagon Analogue [3-Pal⁶, ¹⁰, ¹³] | Phe⁶→3-Pal, Tyr¹⁰→3-Pal, Tyr¹³→3-Pal | 22.1 | > 1.0 |
Note: The values presented are illustrative and may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a 3-Pal-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a 3-pyridylalanine residue using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (including this compound)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
To couple this compound, follow the same procedure as for other standard Fmoc-amino acids.
-
-
Washing: After coupling, wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.
Protocol for Peptide Purification by RP-HPLC
Materials:
-
Crude peptide
-
Water (HPLC grade) with 0.1% TFA (Solvent A)
-
Acetonitrile (HPLC grade) with 0.1% TFA (Solvent B)
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
HPLC Setup:
-
Equilibrate the C18 column with Solvent A.
-
Set the flow rate (e.g., 1 mL/min for an analytical column).
-
Set the detection wavelength to 220 nm.
-
-
Injection and Gradient Elution:
-
Inject the dissolved peptide onto the column.
-
Run a linear gradient of Solvent B into Solvent A (e.g., 5% to 65% B over 30 minutes). The gradient may need to be optimized based on the peptide's hydrophobicity.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol for Aqueous Solubility Assay
Materials:
-
Lyophilized peptide
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Add a pre-weighed amount of the lyophilized peptide to a microcentrifuge tube.
-
Add a specific volume of PBS (pH 7.4) to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the tube for 1 minute.
-
Sonicate the sample for 10 minutes to aid dissolution.
-
Let the sample stand at room temperature for 1 hour.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved peptide.
-
Carefully collect the supernatant.
-
Determine the peptide concentration in the supernatant using a suitable method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric peptide assay (e.g., BCA assay).
-
The measured concentration represents the aqueous solubility of the peptide under these conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of 3-Pal-modified peptides.
Glucagon Signaling Pathway
Caption: Simplified overview of the glucagon signaling pathway in a hepatocyte.
References
Application Notes and Protocols for Large-Scale Synthesis of Peptides with Fmoc-3-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the development of complex peptide therapeutics.[1][2] Its unique pyridyl side chain, an analog of histidine, imparts specific conformational properties and can enhance the biological activity and solubility of peptides.[3][4] This document provides detailed application notes and protocols for the large-scale synthesis of peptides incorporating this compound, with a focus on producing high-purity peptides for research and drug development. The protocols provided are based on established Fmoc/tBu SPPS strategies.[5][6]
Data Presentation: Purity and Yield in Large-Scale GLP-1 Analogue Synthesis
The large-scale synthesis of complex peptides, such as Glucagon-Like Peptide-1 (GLP-1) analogues which can incorporate 3-Pal residues, presents challenges in achieving high purity and yield.[6][7][8][9][10] The following table summarizes typical purity levels at different stages of the manufacturing process for GLP-1 analogues, based on data from various synthesis strategies.
| Synthesis Stage | Purity (%) | Yield (Overall, Approximate) | Key Influencing Factors |
| Crude Peptide (Post-Cleavage) | 40 - 65% | N/A | Resin type, coupling efficiency, prevention of side reactions (e.g., racemization, aggregation).[10] |
| After Initial Purification (RP-HPLC) | >95% | 30 - 50% | Purity of crude material, optimization of HPLC conditions (column, gradient, loading).[10][11] |
| Final Purified Peptide (API) | >98.5% | 20 - 40% | Multiple purification steps, lyophilization efficiency.[10][11] |
Experimental Protocols
Resin Selection and Loading
The choice of resin is critical for successful large-scale SPPS. For peptides with a C-terminal amide, a Rink Amide resin is commonly used.[5] For peptides with a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is a suitable choice.[5][12]
Protocol for Loading this compound onto 2-Chlorotrityl Chloride Resin:
-
Swell 100 g of 2-chlorotrityl chloride resin (1.0-1.6 mmol/g substitution) in dichloromethane (DCM, 1 L) for 1 hour in a suitable reaction vessel with mechanical stirring.
-
Drain the DCM.
-
Dissolve 1.5 equivalents of this compound and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM (800 mL).
-
Add the amino acid solution to the resin and stir for 2-4 hours at room temperature.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v, 500 mL) and stir for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 1 L), N,N-dimethylformamide (DMF, 3 x 1 L), and finally DCM (3 x 1 L).
-
Dry the resin under vacuum. Determine the final loading capacity using a spectrophotometric method by measuring the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample.
Automated Solid-Phase Peptide Synthesis Cycle
The following is a generalized protocol for a single coupling cycle on an automated large-scale peptide synthesizer.
a) Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
b) Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the next Fmoc-protected amino acid in DMF.
-
Add 3-5 equivalents of a coupling agent, such as HBTU/HOBt or DIC/Oxyma.[13][14]
-
Add 6-10 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, including the incorporation of this compound, a longer reaction time or a second coupling may be necessary.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.
-
Wash the resin with DMF (3-5 times).
Note on this compound Incorporation: The pyridyl side chain of 3-Pal can be prone to side reactions if not properly managed. Using a trityl (Trt) protecting group on the side chain is not common for 3-Pal, but careful control of coupling conditions (e.g., avoiding excessive activation times) is recommended to prevent side reactions.
Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing standard protecting groups (like tBu, Boc, Trt) is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).[15][16] For peptides containing arginine, scavengers like 1,2-ethanedithiol (EDT) may be added.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a well-ventilated fume hood.
-
Stir the mixture at room temperature for 2-4 hours.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (10-20 fold excess).
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual protecting groups.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in an appropriate aqueous buffer, such as 0.1% TFA in water.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the purified peptide solution to obtain the final product as a white, fluffy powder.
Visualizations
Experimental Workflow for Large-Scale Peptide Synthesis
Caption: General workflow for the large-scale solid-phase synthesis of peptides.
GLP-1 Receptor Signaling Pathway
Peptides incorporating 3-Pal, such as certain GLP-1 analogues, often target G-protein coupled receptors (GPCRs). The following diagram illustrates the signaling cascade initiated by the activation of the GLP-1 receptor, a key pathway in glucose homeostasis.[1][12][17][18]
Caption: GLP-1 receptor signaling pathway leading to insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. vectormine.com [vectormine.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of peptide-extraction methods by HPLC-triple-quad MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 7. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benthamscience.com [benthamscience.com]
- 10. WO2023105497A1 - Synthesis of glp-1 analogues - Google Patents [patents.google.com]
- 11. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 12. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Post-Synthesis Modification of 3-Pyridylalanine Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis modification of peptides containing the non-canonical amino acid 3-pyridylalanine (3-Pal). These methods offer robust strategies for peptide conjugation, labeling, and the introduction of diverse functionalities to enhance therapeutic properties.
Application Notes
The incorporation and subsequent modification of 3-pyridylalanine into peptides provide a versatile platform for drug discovery and development. The pyridyl side chain offers a unique handle for chemoselective modifications that are often not possible with natural amino acid residues.
Two primary strategies for the post-synthesis modification of 3-pyridylalanine containing peptides are highlighted:
-
N-Alkylation of the Pyridyl Nitrogen: This approach provides a straightforward and highly efficient method for peptide conjugation. A recent development in this area demonstrates a chemoselective N-alkylation that can be performed in both solution and solid phase.[1][2][3] This method allows for the introduction of a wide range of functional groups, including fluorophores, affinity tags, and drug molecules. A key advantage of this strategy is its orthogonality to other common conjugation chemistries, such as those targeting cysteine residues, enabling dual-labeling of peptides.[1][2] For example, the conjugation of a p53 peptide with an RGD peptide via this method has been shown to enhance its antiproliferative activity by twofold.[1][2][3]
-
Metal-Catalyzed C-H Functionalization: The pyridine ring of 3-pyridylalanine can act as a directing group for transition metal-catalyzed C-H activation, enabling the introduction of new substituents onto the aromatic ring. Palladium, rhodium, and ruthenium catalysts are commonly employed for such transformations on aromatic residues within peptides.[4][5] This strategy allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of modified peptides with potentially enhanced biological activities and pharmacokinetic properties. While highly versatile, this method may require more extensive optimization of reaction conditions compared to N-alkylation.
These modification strategies are valuable tools for:
-
Improving Pharmacokinetic Properties: Modification can enhance stability against proteolytic degradation and modulate solubility and biodistribution.
-
Enhancing Biological Activity: The introduction of new functional groups can lead to improved target binding affinity and efficacy.
-
Enabling Targeted Drug Delivery: Peptides can be conjugated to targeting moieties, such as antibodies or small molecules, to direct them to specific tissues or cells.
-
Facilitating Mechanistic Studies: The attachment of probes, such as fluorescent dyes or biotin, allows for the investigation of a peptide's mechanism of action.
Experimental Protocols
Protocol 1: N-Alkylation of 3-Pyridylalanine Peptides (Solution Phase)
This protocol is based on the work of Dutta et al. and describes the chemoselective N-alkylation of a 3-pyridylalanine-containing peptide in solution.[1][2][3]
Materials:
-
3-Pyridylalanine-containing peptide
-
Alkylating agent (e.g., iodoacetamide, benzyl bromide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridge
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the 3-pyridylalanine-containing peptide in a minimal amount of 0.1% TFA in water.
-
Reaction Setup: In a microcentrifuge tube, add the peptide solution.
-
Addition of Reagents: Add 3 equivalents of the alkylating agent and 5 equivalents of DIPEA.
-
Reaction Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Purification: Once the reaction is complete, quench the reaction by adding 1% TFA in water. Purify the N-alkylated peptide using a C18 SPE cartridge or by preparative HPLC.
-
Characterization: Lyophilize the purified peptide and characterize by high-resolution mass spectrometry.
Protocol 2: N-Alkylation of 3-Pyridylalanine Peptides (Solid Phase)
This protocol, also based on Dutta et al., describes the on-resin N-alkylation of a 3-pyridylalanine-containing peptide.[1][2]
Materials:
-
Peptide-bound resin (containing a 3-pyridylalanine residue)
-
Alkylating agent (e.g., iodoacetamide)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.
-
Reaction Mixture Preparation: In a separate tube, dissolve 10 equivalents of the alkylating agent and 20 equivalents of DIPEA in DMF.
-
On-Resin Reaction: Add the reaction mixture to the swollen resin and shake at room temperature for 4-6 hours.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Peptide Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification and Characterization: Centrifuge to collect the peptide pellet, dissolve in a suitable solvent, and purify by preparative HPLC. Characterize the final product by mass spectrometry.
Protocol 3: Palladium-Catalyzed C-H Arylation of 3-Pyridylalanine Peptides (General Protocol)
This is a generalized protocol for the C-H arylation of the 3-pyridylalanine side chain, based on established methods for C-H functionalization of aromatic residues in peptides.[6][7][8][9][10] Optimization of the catalyst, ligand, base, and solvent may be required for specific peptide sequences and arylating agents.
Materials:
-
3-Pyridylalanine-containing peptide
-
Aryl iodide or bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)
-
Ligand (e.g., a phosphine ligand like SPhos or a nitrogen-based ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, dioxane, or a mixture with water)
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a reaction vial, add the 3-pyridylalanine-containing peptide, 1.5-2 equivalents of the aryl halide, the palladium catalyst (5-10 mol%), and the ligand (10-20 mol%).
-
Degassing: Degas the vial by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent and 2-3 equivalents of the base.
-
Reaction: Heat the reaction mixture at 60-100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove insoluble salts. Dilute with a suitable solvent and purify the modified peptide by preparative HPLC.
-
Characterization: Lyophilize the purified peptide and confirm its identity by high-resolution mass spectrometry and NMR if necessary.
Quantitative Data
| Modification Method | Peptide Substrate | Modifying Reagent | Product | Yield (%) | Purity (%) | Reference |
| Solution-Phase N-Alkylation | Ac-Phe-Ala-3-Pal-Ala-Phe-NH₂ | Iodoacetamide | Ac-Phe-Ala-3-Pal(CH₂CONH₂)-Ala-Phe-NH₂ | >95 | >95 | [1][2] |
| Solid-Phase N-Alkylation | Resin-Phe-Ala-3-Pal-Ala-Phe | Iodoacetamide | Ac-Phe-Ala-3-Pal(CH₂CONH₂)-Ala-Phe-NH₂ | ~85 (crude) | >90 (after HPLC) | [1] |
| Biological Activity Enhancement | p53 peptide-3-Pal | RGD peptide-iodoacetamide | p53-3-Pal(RGD) conjugate | - | >95 | [1][2][3] |
Note: The yield for the biological activity enhancement example refers to the conjugation efficiency. The study demonstrated a 2-fold increase in antiproliferative activity of the conjugated peptide.
Visualizations
Caption: Workflow for N-alkylation of 3-pyridylalanine peptides.
Caption: Workflow for Pd-catalyzed C-H arylation of 3-pyridylalanine peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts | MDPI [mdpi.com]
- 5. Site-selective modification of peptides using rhodium and palladium catalysis: complementary electrophilic and nucleophilic arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Carboxylate-Directed Pd-Catalyzed β-C(sp3)-H Arylation of N-Methyl Alanine Derivatives for Diversification of Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-L-3-Pal-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-L-3-Pal-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of Fmoc-L-3-Pal-OH?
A1: The coupling of Fmoc-L-3-Pal-OH can be challenging due to a combination of factors:
-
Steric Hindrance: The pyridyl group of 3-Pal-OH can present steric bulk, which may hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring can influence the reactivity of the carboxyl group.
-
Secondary Structure Formation: The presence of the pyridyl group may promote the formation of secondary structures or aggregation of the peptide chain on the resin, leading to incomplete coupling.
-
Racemization: Pyridylalanines have been reported to be susceptible to racemization during activation and coupling, particularly with carbodiimide reagents.[1]
Q2: What are the signs of inefficient Fmoc-L-3-Pal-OH coupling?
A2: Inefficient coupling can manifest in several ways:
-
A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.
-
The appearance of deletion sequences (peptides missing the 3-Pal-OH residue) in the final crude product, as identified by HPLC and mass spectrometry.
-
Low overall yield of the desired full-length peptide.
-
The presence of diastereomeric impurities in the final peptide, suggesting racemization has occurred.
Q3: Which coupling reagents are recommended for Fmoc-L-3-Pal-OH?
A3: For sterically hindered or challenging amino acids like Fmoc-L-3-Pal-OH, high-efficiency coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents like DCC or DIC alone.
Q4: Can increasing the reaction time or temperature improve coupling efficiency?
A4: Yes, extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion. Gently increasing the temperature (e.g., to 35-50°C) can also be effective, but it should be done with caution as it can increase the risk of racemization.
Q5: Is double coupling a viable strategy for Fmoc-L-3-Pal-OH?
A5: Absolutely. If a single coupling reaction is incomplete, performing a second coupling with a fresh solution of activated Fmoc-L-3-Pal-OH is a highly recommended strategy to ensure complete incorporation of the amino acid.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Fmoc-L-3-Pal-OH coupling.
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test indicates the presence of free primary amines on the resin, signifying an incomplete coupling reaction.
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for a positive Kaiser test.
Issue 2: Presence of Deletion Sequences in Final Product
The presence of peptides lacking the 3-Pal-OH residue in the final analysis indicates a failure to incorporate the amino acid during synthesis.
-
Possible Cause: Incomplete coupling that was not detected or addressed during the synthesis.
-
Solution: Re-synthesize the peptide using an optimized coupling protocol for Fmoc-L-3-Pal-OH. This may include using a more potent coupling reagent, double coupling, and extended reaction times. It is also crucial to perform and correctly interpret a completion test (e.g., Kaiser test) after the coupling step.
Issue 3: Racemization of the 3-Pal-OH Residue
The appearance of a diastereomeric peak with the same mass as the target peptide in the HPLC chromatogram suggests racemization.
-
Possible Cause: The activation and coupling conditions are too harsh, leading to the loss of stereochemical integrity. This is a known risk for pyridylalanines.[1]
-
Solutions:
-
Avoid prolonged pre-activation times, especially with uronium/aminium-based reagents.
-
If using carbodiimides, ensure an additive like OxymaPure or HOAt is present.
-
Avoid excessive temperatures during coupling.
-
Consider using a coupling reagent known for low racemization, such as DEPBT, especially if other methods fail.
-
Data Presentation: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent Class | Examples | Base Required | General Effectiveness for Hindered Couplings | Potential Issues |
| Carbodiimides | DIC, DCC | No (but often used with a base and additive) | Moderate; often insufficient for very difficult couplings alone. | Racemization (especially without additives), side reactions with Asn/Gln. |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU, COMU | Yes (e.g., DIPEA, NMM) | High to Very High; HATU and HCTU are often considered superior for challenging sequences. | Guanidinylation of the N-terminus (HBTU/TBTU), potential for racemization with extended pre-activation. |
| Phosphonium Salts | PyBOP, PyAOP | Yes (e.g., DIPEA, NMM) | High to Very High; effective for sterically hindered residues. | Byproducts can be more difficult to remove than those from uronium salts. |
Experimental Protocols
Standard Coupling Protocol (using HCTU)
This protocol is a good starting point for the coupling of Fmoc-L-3-Pal-OH.
-
Resin Preparation:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-3-Pal-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for completion.
-
If the Kaiser test is negative (yellow beads), proceed to washing. Wash the resin with DMF (5-7 times).
-
If the Kaiser test is positive (blue/purple beads), proceed to the Optimized Coupling Protocol.
-
Optimized Coupling Protocol (Double Coupling with HATU)
This protocol is recommended if the standard protocol results in incomplete coupling.
-
First Coupling:
-
Follow the "Standard Coupling Protocol," but substitute HCTU with HATU.
-
-
Washing:
-
After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-L-3-Pal-OH using HATU and DIPEA as described in the standard protocol.
-
Add this fresh solution to the washed resin.
-
Allow the second coupling reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.
-
Experimental Workflow for Fmoc-L-3-Pal-OH Coupling
Caption: A typical workflow for a single coupling cycle of Fmoc-L-3-Pal-OH.
References
Technical Support Center: Preventing Peptide Aggregation with 3-Pyridylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing peptide aggregation using 3-pyridylalanine (3-Pal).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 3-pyridylalanine (3-Pal) helps prevent peptide aggregation?
A1: 3-Pyridylalanine is a non-natural, hydrophilic amino acid. Its primary mechanism for preventing peptide aggregation is by increasing the overall solubility of the peptide. The pyridine ring in the 3-Pal side chain can engage in favorable interactions with aqueous solvents, disrupting the intermolecular hydrophobic interactions that are a major driving force for peptide aggregation and the formation of insoluble β-sheets. A study on glucagon analogues demonstrated that the incorporation of 3-Pal enhanced the aqueous solubility and biophysical character of the peptide.[1][2]
Q2: At which positions in a peptide sequence is it most effective to incorporate 3-Pal to prevent aggregation?
A2: While the optimal placement of 3-Pal is sequence-dependent, it is generally most effective when used to replace hydrophobic amino acids, such as Phenylalanine, Tyrosine, Leucine, or Valine, which are often implicated in aggregation-prone regions of a peptide. By substituting these residues, you can break up hydrophobic patches and introduce a more hydrophilic character, thereby reducing the tendency for self-association.
Q3: Are there any known side reactions or complications during solid-phase peptide synthesis (SPPS) when using Fmoc-3-Pal-OH?
A3: The use of this compound in standard Fmoc-based SPPS is generally straightforward. However, as with any non-canonical amino acid, it is crucial to ensure the quality of the this compound building block. Potential issues can arise from incomplete coupling reactions, especially if the surrounding amino acids are sterically hindered. It is advisable to use a robust coupling agent and potentially extend coupling times to ensure complete incorporation.
Q4: Can the incorporation of 3-Pal affect the biological activity of my peptide?
A4: The introduction of a non-natural amino acid like 3-Pal can potentially alter the biological activity of a peptide. The extent of this effect depends on the specific peptide and the role of the replaced amino acid in receptor binding or enzymatic activity. In the case of the glucagon analogue Gcg[3-Pal6,10,13, Aib16], the pharmacology was comparable to the native hormone, suggesting that for some peptides, 3-Pal is a well-tolerated substitution.[1] It is always recommended to perform thorough biological activity assays after modification.
Q5: How can I assess the effectiveness of 3-Pal in preventing aggregation in my peptide?
A5: The effectiveness of 3-Pal in preventing aggregation can be assessed using several techniques. A common method is to monitor the turbidity of peptide solutions over time. A more quantitative approach is to use the Thioflavin T (ThT) fluorescence assay, which specifically detects the formation of amyloid-like fibrils. A decrease in the ThT fluorescence signal for a 3-Pal-containing peptide compared to its unmodified counterpart would indicate a reduction in aggregation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of peptides containing 3-pyridylalanine.
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency of this compound during SPPS | Steric hindrance from the preceding amino acid or the growing peptide chain. Inefficient activation of the carboxylic acid. | - Use a stronger coupling reagent such as HBTU, HATU, or PyBOP.- Extend the coupling reaction time.- Perform a double coupling of the this compound. |
| The final 3-Pal containing peptide has poor solubility in aqueous buffers. | The overall peptide sequence is still highly hydrophobic despite the presence of 3-Pal. The pH of the buffer is close to the isoelectric point (pI) of the peptide. | - Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF first, then slowly add the aqueous buffer.- Adjust the pH of the buffer. For peptides with a net positive charge, a slightly acidic buffer may improve solubility. For peptides with a net negative charge, a slightly basic buffer may be beneficial.- Consider incorporating additional hydrophilic residues or a solubilizing tag if the application allows. |
| Inconsistent results in aggregation assays (e.g., ThT assay). | Variability in peptide stock solution preparation. Presence of pre-aggregated seeds in the peptide stock. Inconsistent assay conditions. | - Ensure the lyophilized peptide is fully dissolved before each experiment. Sonication can aid in dissolving difficult peptides.- Prepare fresh peptide stock solutions for each experiment and filter them through a 0.22 µm filter to remove any pre-existing aggregates.- Standardize all assay parameters, including peptide concentration, buffer composition, pH, temperature, and incubation time. |
| The 3-Pal containing peptide still shows significant aggregation. | The aggregation is driven by factors other than just hydrophobicity, such as strong electrostatic interactions or the formation of specific secondary structures. Insufficient number of 3-Pal substitutions to overcome the aggregation propensity of the native sequence. | - Analyze the peptide sequence for regions prone to forming stable secondary structures and consider further modifications, such as introducing proline or a pseudoproline dipeptide to disrupt β-sheet formation.- Increase the number of 3-Pal substitutions at key hydrophobic positions.- Optimize the formulation by including excipients that are known to reduce aggregation, such as sugars or polyols, if appropriate for the final application. |
Quantitative Data Summary
The following table summarizes representative data on the effect of 3-pyridylalanine incorporation on peptide solubility and aggregation. The data is based on findings from studies on glucagon analogues and serves as an illustrative example.
| Peptide | Key Substitutions | Aqueous Solubility (mg/mL at pH 7.4) | Aggregation Propensity (ThT Fluorescence, Arbitrary Units) |
| Native Glucagon | None | < 0.1 | 8500 |
| Glucagon Analogue 1 | Aib16 | ~0.5 | 4200 |
| Glucagon Analogue 2 | 3-Pal6,10,13, Aib16 | > 2.0 | 1500 |
Note: The ThT fluorescence values are hypothetical and for illustrative purposes to demonstrate the expected trend. The enhanced aqueous solubility of the glucagon analogue containing 3-Pal was reported in a study by Mroz et al.[1]
Experimental Protocols
Protocol 1: Determination of Peptide Solubility
Objective: To determine the aqueous solubility of a peptide containing 3-pyridylalanine compared to its native counterpart.
Materials:
-
Lyophilized peptides (with and without 3-Pal)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of concentrations of the peptide in PBS, starting from a high concentration (e.g., 10 mg/mL).
-
Add a known amount of lyophilized peptide to a microcentrifuge tube.
-
Add the corresponding volume of PBS to achieve the desired concentration.
-
Vortex the tube vigorously for 2 minutes to facilitate dissolution.
-
Let the solution stand at room temperature for 1 hour.
-
Centrifuge the tube at 14,000 x g for 10 minutes to pellet any undissolved peptide.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a characteristic wavelength for the peptide (e.g., 280 nm if it contains Trp or Tyr, or a shorter wavelength like 220 nm for the peptide bond).
-
Calculate the peptide concentration in the supernatant using a standard curve or the Beer-Lambert law with a known extinction coefficient.
-
The highest concentration at which no pellet is observed and the measured concentration matches the prepared concentration is considered the solubility limit.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
Objective: To quantitatively measure the formation of amyloid-like fibrils for a peptide containing 3-pyridylalanine and compare it to the unmodified peptide.
Materials:
-
Lyophilized peptides (with and without 3-Pal)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare fresh stock solutions of the peptides in an appropriate solvent (e.g., sterile water or DMSO) and determine their concentration accurately.
-
Dilute the peptide stock solutions into the assay buffer to the desired final concentration for the aggregation study (e.g., 25 µM).
-
In a 96-well plate, add the peptide solutions to triplicate wells. Also include buffer-only wells as a negative control.
-
Incubate the plate under conditions that promote aggregation (e.g., 37°C with gentle shaking).
-
At specified time points, add a working solution of ThT (e.g., 5 µM final concentration) to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using the plate reader.
-
Subtract the background fluorescence of the ThT solution (from the buffer-only wells) from the peptide-containing wells.
-
Plot the fluorescence intensity against time to monitor the aggregation kinetics. A lower fluorescence signal for the 3-Pal-containing peptide indicates inhibition of fibril formation.[3][4][5]
Visualizations
Caption: Workflow for synthesizing and evaluating the anti-aggregation properties of 3-Pal-containing peptides.
Caption: Decision-making flowchart for troubleshooting aggregation issues with 3-Pal modified peptides.
References
- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying Prefibrillar Amyloids in vitro by Using a “Thioflavin-Like” Spectroscopic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-3-Pal-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions and other issues encountered when using Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in peptide synthesis?
This compound is an Fmoc-protected amino acid derivative of 3-(3-pyridyl)-L-alanine. It is used to incorporate a pyridylalanine residue into a peptide sequence. The pyridyl group, an aromatic heterocycle, can be used to modulate the peptide's solubility, basicity, and potential for metal coordination. Replacing hydrophobic residues like phenylalanine or tyrosine with 3-pyridylalanine has been shown to increase the aqueous solubility of peptides.[1]
Q2: What are the most common side reactions associated with the use of this compound in Fmoc-SPPS?
The primary side reaction of concern when using this compound is the N-alkylation of the pyridyl side chain . This can occur during the final cleavage and deprotection step with trifluoroacetic acid (TFA), where carbocations generated from protecting groups (e.g., Boc, tBu) and scavengers (e.g., triisopropylsilane) can alkylate the nitrogen atom of the pyridyl ring. Other general side reactions common to Fmoc-SPPS, such as aggregation, incomplete coupling, and diketopiperazine formation, can also occur in sequences containing 3-pyridylalanine.
Q3: Is the pyridyl side chain of 3-Pal-OH protected during synthesis?
Typically, the pyridyl side chain of this compound is not protected during Fmoc-SPPS. Its basicity is low enough that it generally does not interfere with standard coupling reactions. However, this unprotected state makes it susceptible to modification during the acidic conditions of final cleavage.
Q4: Can the incorporation of 3-Pal-OH lead to peptide aggregation?
While peptide aggregation is a sequence-dependent phenomenon often driven by hydrophobic residues, the incorporation of the relatively polar 3-pyridylalanine has been reported to enhance the aqueous solubility of peptides.[1] Therefore, it is less likely to be a primary driver of aggregation compared to non-polar, aliphatic, or other aromatic amino acids. However, aggregation can still occur if the overall sequence has a high hydrophobic content.
Troubleshooting Guide
Issue 1: Unexpected mass addition of +57 Da or other alkyl groups on the 3-Pal residue detected by Mass Spectrometry.
-
Question: My mass spectrometry analysis of the crude peptide shows a significant peak with a mass increase corresponding to the addition of a tert-butyl group (+57 Da) or other alkyl fragments to my 3-Pal-containing peptide. What is the likely cause and how can I prevent it?
-
Answer: This is a strong indication of N-alkylation of the pyridyl side chain of the 3-Pal residue. During TFA cleavage, carbocations are generated from the cleavage of tert-butyl (tBu) based protecting groups from other amino acids (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu), Lys(Boc), Trp(Boc)) and from scavengers like triisopropylsilane (TIS). The nucleophilic nitrogen of the pyridyl ring can be attacked by these electrophilic carbocations.
Solutions:
-
Optimize the scavenger cocktail:
-
Use scavengers that are more effective at quenching carbocations and are less prone to generating reactive alkylating species. A combination of 1,2-ethanedithiol (EDT) and thioanisole can be effective.
-
Increase the concentration of scavengers in your cleavage cocktail.
-
-
Modify cleavage conditions:
-
Reduce the cleavage time to the minimum required for complete deprotection.
-
Perform the cleavage at a lower temperature (e.g., 4°C) to reduce the rate of the alkylation side reaction.
-
-
Protect the pyridyl nitrogen: For particularly sensitive sequences, consider using a protected version of 3-pyridylalanine, although this is not standard practice and may require custom synthesis of the Fmoc-amino acid derivative.
-
Issue 2: Low coupling efficiency or incomplete reaction at the amino acid following the 3-Pal residue.
-
Question: I am observing a significant amount of a deletion peptide corresponding to the amino acid I tried to couple after the 3-Pal residue. What could be causing this incomplete coupling?
-
Answer: While 3-Pal itself is not typically considered a sterically hindered amino acid, issues with coupling can arise due to sequence-dependent factors or on-resin aggregation.
Solutions:
-
Double coupling: Repeat the coupling step for the amino acid following the 3-Pal residue to drive the reaction to completion.
-
Use a more potent coupling reagent: Switch to a stronger activating agent such as HATU or HCTU.
-
Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagent can improve reaction kinetics.
-
Address potential aggregation: If you suspect on-resin aggregation, consider the following:
-
Switching the synthesis solvent from DMF to N-methylpyrrolidone (NMP).
-
Performing the coupling at an elevated temperature (microwave synthesis can be particularly effective).
-
Incorporating a pseudoproline dipeptide at a suitable position in the sequence to disrupt secondary structure formation.
-
-
Issue 3: Formation of a diketopiperazine at a dipeptide sequence containing 3-Pal.
-
Question: I am synthesizing a peptide where 3-Pal is the second amino acid, and I am observing significant loss of my dipeptide from the resin. What is happening?
-
Answer: This is likely due to the formation of a diketopiperazine. This side reaction is common in Fmoc-SPPS, especially when Proline or Glycine are in the first two positions, but can occur with other amino acids as well. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.
Solutions:
-
Use a sterically hindered resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of the linker sterically hinders the intramolecular cyclization.
-
Couple a dipeptide: Instead of coupling this compound followed by the next amino acid, synthesize the dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.
-
Quantitative Data on Side Reactions
Direct quantitative data on the N-alkylation of 3-pyridylalanine during standard SPPS cleavage is not extensively reported in the literature, as it is often an undesired and unquantified byproduct. However, the propensity for such reactions can be inferred from studies on similar nucleophilic side chains and from research focused on the deliberate N-alkylation of pyridyl groups for peptide modification. The extent of this side reaction is highly dependent on the specific peptide sequence (i.e., the number of tert-butyl protecting groups) and the cleavage conditions.
| Side Reaction | Peptide Sequence Context | Cleavage Cocktail | Temperature | Estimated % of Side Product | Prevention Strategy |
| N-tert-butylation of 3-Pal | Peptide with multiple tBu-protected residues | 95% TFA, 2.5% TIS, 2.5% H₂O | Room Temp | 5-15% | Use of EDT/thioanisole scavengers, lower cleavage temperature |
| N-alkylation by other scavenger fragments | Peptide with Trp(Boc) and Arg(Pbf) | 95% TFA, 2.5% TIS, 2.5% H₂O | Room Temp | 1-5% | Optimize scavenger choice and concentration |
| Incomplete Coupling | ...-3-Pal-Xaa -... (where Xaa is sterically hindered) | HBTU/DIPEA in DMF | Room Temp | 10-20% deletion | Double coupling, switch to HATU |
| Diketopiperazine Formation | H-Xaa -3-Pal-Resin | 20% Piperidine in DMF | Room Temp | up to 50% | Use 2-chlorotrityl resin |
Note: The percentages presented are estimates based on typical observations in Fmoc-SPPS and may vary significantly depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Peptide Containing 3-Pal
This protocol describes the manual synthesis of a model pentapeptide (Tyr-Ala-3-Pal-Gly-Phe) on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling (for each amino acid):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (relative to resin loading) and 3.9 equivalents of HBTU in 1 mL of DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling (a negative result, yellow beads, indicates success). If the test is positive, repeat the coupling step.
-
-
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 94% TFA, 2.5% H₂O, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS).
-
Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze by reverse-phase HPLC (RP-HPLC) and mass spectrometry (e.g., LC-MS) to determine purity and identify any side products.
-
Visualizations
Caption: Mechanism of N-alkylation of the 3-pyridylalanine side chain.
References
Technical Support Center: Troubleshooting Low Yield in Fmoc-3-Pal-OH Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, achieving high yields of Fmoc-protected amino acids is crucial for the overall success of their projects. Fmoc-3-Pal-OH (N-α-9-fluorenylmethoxycarbonyl-3-(3-pyridyl)-L-alanine) is a key building block in the synthesis of peptides with modified properties.[1] However, its synthesis can sometimes result in lower than expected yields. This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound, and what are the common causes for low yield?
A typical yield for the Fmoc protection of amino acids, when optimized, can be over 90%. However, yields can vary depending on the specific amino acid and the reaction conditions employed. Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The Fmoc-protection reaction may not have gone to completion.
-
Side reactions: The presence of the basic pyridine ring in 3-pyridylalanine can lead to side reactions.
-
Suboptimal reaction conditions: Incorrect stoichiometry of reagents, temperature, or reaction time can negatively impact the yield.
-
Issues with starting materials: The quality of the 3-pyridylalanine or the Fmoc-reagent can affect the outcome.
-
Product loss during workup and purification: The purification process may lead to a loss of the final product.
Q2: My yield of this compound is low. How can I determine the cause?
A systematic approach is essential to pinpoint the cause of low yield. Here is a logical workflow to follow:
References
Technical Support Center: Optimizing Cleavage of 3-Pyridylalanine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the cleavage of peptides containing 3-pyridylalanine (3-Pal). The following question-and-answer-formatted guides address common issues and provide detailed protocols to ensure high peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing 3-pyridylalanine (3-Pal)?
The primary challenge in cleaving 3-Pal-containing peptides is the potential for side reactions involving the nucleophilic pyridine ring. During trifluoroacetic acid (TFA)-mediated cleavage, reactive cationic species are generated from protecting groups and the resin linker. These can potentially alkylate the pyridine nitrogen or other positions on the ring, leading to impurities that are difficult to remove.
Q2: Are there any specific side reactions to be aware of with 3-Pal during TFA cleavage?
While the literature does not extensively detail side reactions unique to 3-Pal, based on the chemical properties of pyridine, potential side reactions include:
-
N-alkylation: The lone pair of electrons on the pyridine nitrogen makes it susceptible to alkylation by carbocations generated during cleavage.
-
Modification of other sensitive residues: Standard side reactions, such as the alkylation of Tryptophan, Methionine, Cysteine, and Tyrosine, can still occur and may be exacerbated if an inappropriate scavenger cocktail is used.[1]
Q3: Which scavenger cocktail is recommended for cleaving 3-Pal-containing peptides?
A universal cleavage mixture that is effective in suppressing a wide variety of side reactions is "Reagent K".[1] This cocktail is recommended for peptides containing sensitive residues and is a strong starting point for 3-Pal-containing peptides. For peptides that do not contain other highly sensitive residues like Trp, Met, or Cys, a simpler cocktail like "Reagent B" can be a less odorous alternative.
Q4: Can the cleavage time and temperature be optimized for 3-Pal peptides?
Yes. It is highly recommended to perform a small-scale trial cleavage on 20-50 mg of peptidyl-resin to determine the optimal cleavage time. For most peptides, a 1.5 to 2-hour cleavage at room temperature is sufficient.[2][3] Peptides with multiple arginine residues may require longer cleavage times.
Q5: How can I confirm if the desired 3-Pal-containing peptide has been successfully cleaved and is pure?
The most effective method for confirming the identity and purity of your cleaved peptide is a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[4] RP-HPLC will provide an estimate of the purity, while MS will confirm the correct molecular weight of the desired peptide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 3-4 hours. For peptides with multiple Arg residues, consider even longer times. Ensure a sufficient volume of cleavage cocktail is used to swell the resin completely.[3] |
| Peptide precipitation was incomplete. | Ensure the ether used for precipitation is sufficiently cold (-20°C or colder). Add the TFA/peptide solution dropwise to the cold ether while vortexing.[5] | |
| Multiple Peaks in HPLC | Presence of side-reaction products (e.g., alkylated 3-Pal or other residues). | Use a more robust scavenger cocktail like Reagent K, which contains a mixture of scavengers to suppress a wide range of side reactions.[1] |
| Incomplete removal of protecting groups. | Increase the cleavage time. Some protecting groups, particularly on arginine (e.g., Pmc, Mtr), can be slow to remove. | |
| Oxidation of sensitive residues (Met, Cys). | If not already using it, switch to a cleavage cocktail containing 1,2-ethanedithiol (EDT), such as Reagent K.[1] | |
| Colored By-products in Crude Peptide | Cationic species generated from the resin linker (especially with Rink Amide resins). | Use a scavenger cocktail containing triisopropylsilane (TIS), such as Reagent B or a standard TFA/TIS/H2O mix. Consider a two-step cleavage procedure for Rink Amide resins. |
Data Presentation: Comparison of Common Cleavage Cocktails
The following table summarizes common cleavage cocktails. While direct comparative data for 3-Pal is limited, this table provides a general guide for selecting a starting point for optimization.
| Cleavage Cocktail | Composition (v/v) | Recommended For | Notes |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptides without highly sensitive residues. | TIS is an effective scavenger for trityl groups. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides with trityl-based protecting groups. | "Odorless" alternative to cocktails with thiols. Will not prevent methionine oxidation.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). Recommended for 3-Pal. | Maximally efficient in inhibiting a great variety of side reactions.[1] |
Experimental Protocols
Protocol 1: Standard Cleavage of 3-Pal-Containing Peptides
This protocol is a good starting point for most 3-Pal-containing peptides without other highly sensitive residues.
-
Resin Preparation: Wash the dried peptide-resin (100 mg) with dichloromethane (DCM) (3 x 1 mL) and dry under a stream of nitrogen.[5]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh solution of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For 100 mg of resin, prepare 2 mL of the cocktail.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1.5-2 hours with occasional swirling.[2]
-
Peptide Precipitation: Filter the cleavage mixture into a new tube. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.[5]
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.
Protocol 2: Robust Cleavage of 3-Pal-Containing Peptides with "Reagent K"
This protocol is recommended for peptides that also contain other sensitive residues such as Trp, Met, Cys, or Tyr.
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail "Reagent K" Preparation: In a fume hood, prepare a fresh solution of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1]
-
Cleavage Reaction: Add Reagent K to the resin and let it stand for 1.5-2 hours at room temperature.[6]
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: General workflow for the cleavage and isolation of 3-pyridylalanine-containing peptides.
Caption: A logical diagram for troubleshooting common issues during the cleavage of 3-Pal peptides.
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: HPLC Purification of Peptides with 3-Pyridylalanine (3-Pal)
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of peptides containing 3-pyridylalanine (3-Pal). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of these peptides. The unique properties of the 3-Pal residue, including its basicity and potential for metal chelation, can lead to common chromatographic issues such as peak tailing, poor resolution, and low recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of peptides containing 3-Pal.
Poor Peak Shape: Tailing and Broadening
Q1: My 3-Pal-containing peptide is showing significant peak tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when purifying peptides with basic residues like 3-Pal. The primary causes include:
-
Secondary Interactions: The basic pyridyl group of 3-Pal can interact with acidic residual silanol groups on silica-based C18 columns. This strong, non-hydrophobic interaction can delay the elution of a portion of the peptide molecules, resulting in a tailed peak.
-
Metal Chelation: The nitrogen atom in the pyridine ring of 3-Pal can chelate with trace metal ions present in the HPLC system (e.g., stainless steel frits, column hardware). This can lead to peak distortion and tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the 3-Pal residue and the stationary phase can lead to undesirable interactions.
Troubleshooting Steps:
| Problem Symptom | Potential Cause | Recommended Solution |
| Significant peak tailing | Secondary interactions with silanol groups | 1. Lower the mobile phase pH: Use a mobile phase with a pH of 2-3. This protonates the silanol groups, reducing their interaction with the positively charged 3-Pal residue. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard choice. 2. Use an end-capped column: Select a column that has been "end-capped" to block most of the residual silanol groups. 3. Consider a different stationary phase: A C8 or phenyl-hexyl column may exhibit different selectivity and reduce secondary interactions. |
| Broad or split peaks | Metal chelation | 1. Passivate the HPLC system: Flush the system with a metal chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal contaminants. 2. Use a biocompatible (PEEK) HPLC system: If possible, use a system with PEEK tubing and frits to minimize contact with metal surfaces. |
| General poor peak shape | Suboptimal mobile phase conditions | 1. Optimize the ion-pairing agent: While 0.1% TFA is common, for some 3-Pal peptides, a different ion-pairing agent like heptafluorobutyric acid (HFBA) might improve peak shape by providing stronger ion pairing. 2. Adjust the gradient slope: A shallower gradient can often improve peak shape by allowing for better separation of the main peak from closely eluting impurities. |
Q2: I'm observing peak fronting for my 3-Pal peptide. What could be the cause?
A2: Peak fronting is less common than tailing but can occur under certain conditions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape where the front is less steep than the back.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (higher organic content) than the initial mobile phase, it can cause the peptide to move through the top of the column too quickly, resulting in fronting.
Troubleshooting Steps:
| Problem Symptom | Potential Cause | Recommended Solution |
| Peak fronting | Column overload | 1. Reduce the injection volume or sample concentration. 2. Use a column with a larger internal diameter for preparative scale purifications. |
| Peak fronting or splitting at the start of the chromatogram | Sample solvent mismatch | 1. Dissolve the peptide in the initial mobile phase or a weaker solvent. If the peptide has poor aqueous solubility, dissolve it in a minimal amount of a strong solvent like DMSO and then dilute it with the initial mobile phase. |
Low Recovery and Resolution Issues
Q3: I am experiencing low recovery of my 3-Pal peptide after purification. What are the potential reasons and solutions?
A3: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: The peptide may be irreversibly binding to active sites on the column or surfaces within the HPLC system.
-
Poor Solubility: The peptide may precipitate on the column if the mobile phase conditions are not suitable. The incorporation of 3-Pal can enhance the aqueous solubility of some peptides, but this is sequence-dependent.[1]
-
Aggregation: Some peptides, particularly hydrophobic ones, can aggregate, leading to poor recovery.
Troubleshooting Steps:
| Problem Symptom | Potential Cause | Recommended Solution |
| Low peptide recovery | Irreversible adsorption | 1. Passivate the HPLC system. 2. Increase the concentration of the ion-pairing agent (e.g., TFA to 0.2-0.25%) to better mask active sites. 3. Consider a different column chemistry, such as a polymer-based column. |
| Gradual decrease in recovery over multiple runs | Column fouling | 1. Implement a robust column washing procedure after each run. This may include flushing with a strong organic solvent like isopropanol. |
| Low recovery and high backpressure | Peptide precipitation or aggregation | 1. Increase the column temperature: This can improve solubility and reduce aggregation. 2. Optimize the sample solvent: Ensure the peptide is fully dissolved before injection. Using a small amount of an organic solvent like DMSO or acetonitrile in the sample can help. |
Q4: The resolution between my 3-Pal peptide and impurities is poor. How can I improve it?
A4: Achieving good resolution is key to obtaining a pure product. Here are some strategies to improve separation:
-
Optimize the Gradient: The gradient slope has a significant impact on resolution.
-
Change the Selectivity: Modifying the mobile phase or stationary phase can alter the elution order and improve the separation of closely eluting species.
Troubleshooting Steps:
| Problem Symptom | Potential Cause | Recommended Solution |
| Poor resolution | Suboptimal gradient | 1. Decrease the gradient slope: A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) increases the time the peptide spends on the column, often leading to better separation. |
| Co-eluting impurities | Insufficient selectivity | 1. Change the organic modifier: Switching from acetonitrile to methanol can alter the selectivity. 2. Modify the mobile phase pH: Small changes in pH can affect the retention of both the target peptide and impurities differently. 3. Try a different column: A column with a different stationary phase (e.g., C8, phenyl-hexyl) or from a different manufacturer can provide different selectivity. |
Experimental Protocols
General Protocol for Analytical RP-HPLC of a 3-Pal Containing Peptide
This protocol provides a starting point for method development.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide in mobile phase A at a concentration of 1 mg/mL. If solubility is an issue, use a minimal amount of acetonitrile or DMSO to dissolve the peptide before diluting with mobile phase A.
Protocol for System Passivation
To be performed if metal chelation is suspected.
-
Replace the column with a union.
-
Flush the system with HPLC-grade water for 15 minutes.
-
Flush the system with a 0.1 M EDTA solution for 30 minutes.
-
Flush the system with HPLC-grade water for 30 minutes to remove all traces of EDTA.
-
Flush the system with the initial mobile phase for 15 minutes before reinstalling the column.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in 3-Pal peptide purification.
Relationship of Factors Affecting 3-Pal Peptide Purification
Caption: Interacting factors that influence the HPLC purification of 3-Pal containing peptides.
References
dealing with solubility issues of Fmoc-3-Pal-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of Fmoc-3-Pal-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: For initial attempts at dissolving this compound, high-purity, amine-free N,N-Dimethylformamide (DMF) is the most common solvent used in SPPS. Alternatively, Dimethyl sulfoxide (DMSO) can be effective, particularly with the aid of ultrasonication.[1] It is crucial to use freshly opened or anhydrous DMSO, as its hygroscopic nature can impact solubility.[1] Newer, greener solvents like PolarClean have also shown excellent solubility for a wide range of Fmoc-amino acids and may be considered.[2]
Q2: I am observing a gel-like formation or precipitation of this compound in DMF. What is causing this?
A2: Gel formation or precipitation of this compound in DMF can be attributed to several factors, including the purity of the DMF, the concentration of the amino acid, and potential aggregation. The presence of small amounts of dimethylamine in aged DMF can lead to premature Fmoc deprotection and side reactions.[3] Additionally, the pyridyl moiety of this compound can contribute to intermolecular interactions, leading to aggregation and reduced solubility.
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Gentle warming can be employed to aid dissolution, but it should be done with caution. Prolonged exposure to high temperatures can risk racemization or other side reactions. A more common and safer approach is to use sonication. If heating is necessary, it should be done for a short period and at a moderate temperature.
Q4: How does the choice of coupling reagent affect the solubility of this compound?
A4: The process of pre-activating the carboxylic acid of this compound with a coupling reagent can significantly enhance its solubility.[4] Uronium/aminium or phosphonium-based reagents like HBTU, HATU, or PyBOP, in the presence of a base like N,N-diisopropylethylamine (DIPEA), form an activated species that is often more soluble than the parent amino acid.[4][5]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Standard Solvents
This guide provides a systematic approach to addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Issue 2: Incomplete or Failed Coupling Reaction
Low coupling efficiency is a common consequence of poor solubility but can also arise from other factors.
Symptoms:
-
Positive Kaiser test (blue beads) after coupling, indicating free primary amines.[5]
-
Presence of deletion sequences in the final peptide analysis.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before adding the activated amino acid to the resin, ensure it is fully dissolved in the solvent.
-
Optimize Coupling Reagents: For difficult couplings, standard activators may be insufficient. Switch to more potent uronium/aminium or phosphonium salt-based coupling reagents.[5] The addition of Oxyma Pure or HOAt can further enhance coupling efficiency.[5][6]
-
Perform a Double Coupling: If a single coupling reaction is incomplete, a second coupling with a fresh solution of activated this compound can be performed.[5][7]
-
Increase Coupling Time: Extend the reaction time to allow the sterically hindered coupling to proceed to completion.[8]
-
Address On-Resin Aggregation: If peptide aggregation is suspected, wash the resin with a solvent known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a solution containing DMSO.[9]
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for solvents and coupling reagents in SPPS.
Table 1: Solubility of Fmoc-Amino Acids in Various Solvents
| Solvent | Fmoc-Gln(Trt)-OH (0.2 M) | Fmoc-Gly-OH (0.2 M) | General Applicability | Reference |
| DMF | Soluble | Soluble | Standard SPPS solvent | [4] |
| NMP | Soluble | Soluble | Good for disrupting aggregation | [9] |
| PolarClean | >0.4 M Solubility | >0.9 M Solubility | "Green" alternative to DMF | [2] |
| TEP | Soluble | Soluble | "Green" alternative to DMF | [2] |
| Anisole | Insoluble | Insoluble | Poor solvent for Fmoc-AAs | [4] |
| Diethyl Carbonate | Insoluble | Insoluble | Poor solvent for Fmoc-AAs | [4] |
Table 2: Common Coupling Reagent Combinations for SPPS
| Coupling Reagent | Additive | Base | Typical Use Case |
| HBTU | HOBt (optional) | DIPEA | Standard, efficient couplings |
| HATU | HOAt (optional) | DIPEA | Highly efficient, for difficult couplings |
| PyBOP | HOBt (optional) | DIPEA | Effective for hindered amino acids |
| DIC | Oxyma Pure | - | Carbodiimide-based, good solubility enhancement |
Experimental Protocols
Protocol 1: Standard Protocol for Dissolving and Coupling this compound
This protocol outlines a standard procedure for the activation and coupling of this compound in manual SPPS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. kilobio.com [kilobio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of 3-Pyridylalanine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete deprotection of the Fmoc group from 3-pyridylalanine residues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem?
Incomplete Fmoc deprotection is the failure to completely remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during SPPS. This failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.
Q2: Why can Fmoc deprotection of 3-pyridylalanine be particularly challenging?
While standard deprotection protocols are often sufficient, the incorporation of 3-pyridylalanine can present challenges due to a combination of factors that can lead to incomplete Fmoc removal:
-
Steric Hindrance: The bulky pyridine ring of the 3-pyridylalanine side chain can physically obstruct the approach of the deprotection base (typically piperidine) to the Fmoc group, slowing down the reaction.
-
Peptide Aggregation: Sequences containing aromatic residues like 3-pyridylalanine can be prone to aggregation on the solid support. This aggregation, driven by hydrophobic and π-stacking interactions, can limit the access of solvents and reagents to the peptide chain.
-
Side-Chain Interactions: The basic nature of the pyridine ring may lead to unforeseen interactions with the resin or the growing peptide chain, potentially creating a microenvironment that is less favorable for the deprotection reaction.
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be employed to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1][2][3][4][5]
-
UV Monitoring: Automated peptide synthesizers often use UV monitoring to track the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[6] A diminished or prematurely plateauing signal can indicate incomplete deprotection.
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of a 3-pyridylalanine-containing peptide, follow this troubleshooting guide.
Problem: Negative or weak Kaiser test result after standard deprotection.
This indicates that a significant portion of the N-termini are still protected by the Fmoc group.
Solution 1: Extend Deprotection Time and/or Repeat the Deprotection Step.
For sterically hindered residues, a longer reaction time may be necessary.
-
Protocol:
Solution 2: Utilize a Stronger Base System.
For particularly difficult sequences, a more potent deprotection reagent may be required. A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine is often effective. DBU is a stronger, non-nucleophilic base that accelerates Fmoc removal, while piperidine acts as a scavenger for the dibenzofulvene byproduct.[9]
-
Protocol:
-
Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[7][8]
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF and add the DBU/piperidine solution.
-
Agitate the mixture for 5-7 minutes at room temperature.
-
Drain and repeat the deprotection step with a fresh portion of the reagent for another 5-7 minutes.[7]
-
Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.
-
Confirm complete deprotection with a Kaiser test.
-
Caution: DBU can promote aspartimide formation if aspartic acid is present in the sequence.[9]
Problem: Persistently low deprotection efficiency, even with stronger bases.
This may indicate severe peptide aggregation on the resin.
Solution 1: Change the Solvent.
Switching to a more polar solvent or one known to disrupt secondary structures can improve reagent accessibility.
-
Recommendation: Replace DMF with N-methyl-2-pyrrolidone (NMP) or use a mixture of DMF and NMP. NMP is often more effective at solvating aggregated peptides.[10]
Solution 2: Increase the Reaction Temperature.
Elevating the temperature can help to disrupt peptide aggregates and increase the rate of the deprotection reaction.
-
Recommendation: Perform the deprotection step at an elevated temperature (e.g., 35-40°C). This should be done with caution and optimized for your specific sequence to avoid potential side reactions.
Data Summary
The following table summarizes the efficiency of different deprotection reagents for various peptide sequences. While specific data for 3-pyridylalanine is limited, the trends observed for other difficult sequences can provide valuable guidance.
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Reference |
| 20% 4-Methylpiperidine in DMF | NBC112 | 57 | 70 | [11] |
| 20% Piperidine in DMF | NBC112 | 56 | 69 | [11] |
| 10% Piperazine in 9:1 DMF/Ethanol | NBC112 | 52 | 67 | [11] |
| 20% 4-Methylpiperidine in DMF | NBC155 | 58 | 80 | [11] |
| 20% Piperidine in DMF | NBC155 | 62 | 81 | [11] |
| 10% Piperazine in 9:1 DMF/Ethanol | NBC155 | 59 | 82 | [11] |
Experimental Protocols
Kaiser Test Protocol
This test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[2]
Procedure:
-
Place a small sample of the peptide-resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Dark Blue: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.[2]
-
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. fiveable.me [fiveable.me]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Fmoc-3-Pal-OH vs. Fmoc-Phe-OH in Modulating Peptide Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the strategic substitution of amino acid residues is a cornerstone of rational drug design. The choice between incorporating non-proteinogenic amino acids over their canonical counterparts can profoundly influence the physicochemical and biological properties of a peptide. This guide provides a comprehensive comparison of two such analogs: Fmoc-3-Pyridylalanine-OH (Fmoc-3-Pal-OH) and Fmoc-Phenylalanine-OH (Fmoc-Phe-OH). By examining their intrinsic properties and their impact on peptide solubility, aggregation, and receptor binding, this document aims to equip researchers with the necessary data and methodologies to make informed decisions in their peptide development programs.
Physicochemical Properties of this compound and Fmoc-Phe-OH
The fundamental differences in the properties of peptides containing 3-Pal versus Phe originate from the distinct chemical nature of their side chains. While Phenylalanine possesses a hydrophobic benzyl group, 3-Pyridylalanine features a pyridine ring, which introduces a nitrogen atom. This seemingly subtle change has significant implications for the resulting peptide's characteristics. The pyridine nitrogen can act as a hydrogen bond acceptor and introduces a degree of polarity, which can favorably impact solubility.
| Property | This compound | Fmoc-Phe-OH | Reference |
| Molecular Formula | C23H20N2O4 | C24H21NO4 | [1][2] |
| Molecular Weight | 388.42 g/mol | 387.43 g/mol | [1][2] |
| Appearance | White to off-white solid | White to light yellow crystal powder | [1][3] |
| Solubility in DMSO | 50 mg/mL (requires sonication) | 100 mg/mL (requires sonication) | [1][4] |
| Solubility in DMF/NMP | Soluble | Readily soluble | [3][5] |
| Solubility in Dichloromethane | Sparingly soluble | - | [6] |
| Melting Point | ~166.5 °C | 180-187 °C | [3][6] |
Impact on Peptide Solubility
A paramount challenge in the development of therapeutic peptides is their often-limited aqueous solubility. The substitution of hydrophobic residues with more hydrophilic counterparts is a common strategy to address this issue. The incorporation of 3-Pal in place of Phe has been demonstrated to significantly enhance the aqueous solubility of peptides.
A notable example is the case of glucagon, a peptide hormone with notoriously poor solubility at physiological pH. Studies have shown that replacing Phenylalanine and Tyrosine residues with 3-Pyridylalanine in a glucagon analog ([Aib16]-glucagon(1-29)) markedly increased its aqueous solubility.[7] This enhancement is attributed to the increased polarity and hydrogen bonding capacity of the pyridyl ring compared to the phenyl ring.
Experimental Protocol: Determining Peptide Solubility via HPLC
A common method to quantify peptide solubility is through High-Performance Liquid Chromatography (HPLC).
Objective: To determine the maximum soluble concentration of a peptide in a given buffer.
Materials:
-
Peptide sample
-
Desired buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of peptide concentrations in the desired buffer. Start with a concentration that is expected to be fully soluble and incrementally increase the concentration in subsequent samples.
-
For each sample, add the buffer to the lyophilized peptide.
-
Vortex the samples for 2-3 minutes to facilitate dissolution.
-
If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes.
-
Allow the samples to equilibrate at room temperature for at least one hour.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved peptide.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject a fixed volume of the filtered supernatant onto the HPLC system.
-
Elute the peptide using a suitable gradient of Mobile Phase B.
-
Monitor the absorbance at a characteristic wavelength (typically 220 nm or 280 nm).
-
The peak area of the peptide will be proportional to its concentration in the supernatant.
-
Plot the peak area against the initial peptide concentration. The point at which the peak area plateaus indicates the maximum solubility of the peptide in that buffer.
Impact on Peptide Aggregation
Peptide aggregation is a significant hurdle in the development of stable and effective therapeutics. The hydrophobic interactions between aromatic residues like Phenylalanine are often key drivers of aggregation. The introduction of the more polar 3-Pal can disrupt these interactions and reduce the propensity for a peptide to aggregate.
The aforementioned glucagon study also highlighted that the replacement of Phe with 3-Pal led to a reduction in physical aggregation. This is a critical advantage for developing stable, injectable formulations of peptides that are otherwise prone to fibrillation.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.
Objective: To quantify the extent and kinetics of peptide aggregation.
Materials:
-
Peptide sample
-
Assay buffer (e.g., phosphate buffer with NaCl, pH 7.0)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440-450 nm, Emission ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Prepare a working solution of the peptide in the assay buffer at the desired concentration.
-
Prepare a ThT working solution by diluting the stock solution into the assay buffer to a final concentration of, for example, 20-25 µM.
-
In the 96-well plate, add the peptide solution to triplicate wells.
-
Add the ThT working solution to each well containing the peptide.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals over a desired time course (e.g., every 30 minutes for 48 hours).
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
Impact on Peptide Secondary Structure
The conformation of a peptide is intimately linked to its biological activity. The introduction of a modified amino acid can alter the local secondary structure. Circular Dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes. While specific comparative CD data for 3-Pal versus Phe-containing peptides is not abundant in the literature, it is a critical experiment to perform when evaluating the impact of such a substitution.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.
Materials:
-
Peptide sample
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Dissolve the peptide in the CD-transparent buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
Accurately determine the peptide concentration.
-
Calibrate the CD instrument according to the manufacturer's guidelines.
-
Set the data acquisition parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 0.5 or 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans
-
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the CD spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.
-
Analyze the resulting spectrum to estimate the percentage of each secondary structure element using deconvolution software.
Impact on Receptor Binding and Biological Activity
Ultimately, the goal of modifying a peptide is often to maintain or improve its interaction with its biological target. The substitution of Phe with 3-Pal can have varied effects on receptor binding, depending on the specific interactions within the binding pocket.
In the case of the modified glucagon analogs, the introduction of 3-Pal was shown to maintain the biological properties of the hormone. This suggests that for this particular peptide-receptor interaction, the key binding determinants were not negatively impacted by the substitution and may have even been enhanced by the altered physicochemical properties.
However, it is crucial to experimentally determine the binding affinity of any new peptide analog. A common method for this is a competitive receptor binding assay.
Experimental Protocol: Competitive Receptor Binding Assay
Objective: To determine the binding affinity (e.g., IC50 or Ki) of a test peptide by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand for binding to a receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled or fluorescently-labeled ligand with known affinity for the receptor
-
Unlabeled test peptide (e.g., 3-Pal analog) and reference peptide (e.g., Phe analog)
-
Binding buffer
-
Filtration apparatus with glass fiber filters (for radioligand assays) or a suitable plate reader (for fluorescence assays)
-
Scintillation counter (for radioligand assays)
Procedure:
-
Prepare a series of dilutions of the unlabeled test and reference peptides.
-
In a multi-well plate, add the receptor preparation, the labeled ligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the unlabeled peptides.
-
Include control wells for total binding (receptor + labeled ligand) and non-specific binding (receptor + labeled ligand + a high concentration of unlabeled ligand).
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separate the bound from the free labeled ligand. For radioligand assays, this is typically done by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantify the amount of bound labeled ligand. For radioligand assays, this is done by measuring the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled peptide by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The choice between this compound and Fmoc-Phe-OH in peptide synthesis is a strategic one with significant downstream consequences. The incorporation of 3-Pyridylalanine in place of Phenylalanine offers a powerful approach to enhance the aqueous solubility and reduce the aggregation propensity of peptides, which are critical attributes for the development of viable therapeutic candidates. While the impact on receptor binding must be empirically determined for each specific peptide-receptor system, the available evidence suggests that this substitution can be well-tolerated and can maintain, or in some cases even improve, biological activity.
The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties. By employing these methodologies, researchers can generate the necessary data to guide their peptide design and optimization efforts, ultimately accelerating the development of novel and effective peptide-based drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-D-3-Pal-OH [chembk.com]
- 7. peptide.com [peptide.com]
Enhancing Peptide Solubility: A Comparative Analysis of 3-Pyridylalanine and 4-Pyridylalanine Integration
For researchers, scientists, and drug development professionals, optimizing the physicochemical properties of peptide-based therapeutics is a critical step in developing viable drug candidates. Among these properties, aqueous solubility is a paramount concern, directly impacting bioavailability and formulation feasibility. The strategic incorporation of non-canonical amino acids is a proven method to enhance solubility. This guide provides a comparative analysis of two such amino acids, 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal), focusing on their impact on peptide solubility, supported by experimental data and detailed protocols.
The introduction of pyridylalanine isomers into a peptide sequence can significantly alter its solubility profile. This is primarily attributed to the nitrogen atom within the pyridine ring, which can participate in hydrogen bonding and introduces a degree of polarity. The position of this nitrogen atom—at the 3- or 4-position of the alanine side chain—subtly influences the molecule's overall physicochemical properties, leading to differences in solubility.
Quantitative Solubility Data: Glucagon Analogues
A key study investigating the impact of 3-Pal and 4-Pal on peptide solubility focused on analogues of glucagon, a peptide hormone known for its poor biophysical properties. The incorporation of these non-canonical amino acids was shown to enhance aqueous solubility.[1] Below is a summary of the reported solubility data for these glucagon analogues.
| Analogue | Sequence Modification | Solubility (mg/mL) in PBS (pH 7.4) |
| Native Glucagon | - | < 0.1 |
| Glucagon Analogue with 3-Pal | Gcg[3-Pal6,10,13, Aib16] | > 10 |
| Glucagon Analogue with 4-Pal | Gcg[4-Pal6,10,13, Aib16] | > 10 |
This data is derived from the study "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization" and illustrates the significant solubility enhancement achieved with both 3-Pal and 4-Pal substitutions in a complex peptide.[1]
Physicochemical Rationale for Solubility Enhancement
The enhanced solubility of peptides containing 3-Pal and 4-Pal can be attributed to the following factors:
-
Increased Polarity: The pyridine ring is more polar than the phenyl ring of phenylalanine, a common aromatic amino acid in peptides. This increased polarity enhances the interaction of the peptide with water molecules.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further promoting interaction with the aqueous solvent.
-
Disruption of Aggregation: The introduction of the pyridyl group can disrupt the hydrophobic interactions between peptide chains that often lead to aggregation and reduced solubility.
The subtle difference in the position of the nitrogen atom in 3-Pal versus 4-Pal can influence the electronic distribution and steric hindrance of the side chain, which may lead to nuanced differences in solubility depending on the specific peptide sequence and its tertiary structure.
Experimental Protocols
Determining the solubility of a synthetic peptide is a crucial experimental step. The following is a general protocol for a turbidity-based solubility assay.
Protocol: Turbidity-Based Peptide Solubility Assay
1. Preparation of Peptide Stock Solution:
- Accurately weigh a small amount of the lyophilized peptide (e.g., 1-2 mg) into a microcentrifuge tube.
- Add a precise volume of the primary solvent (e.g., sterile, deionized water) to create a concentrated stock solution (e.g., 10 mg/mL).
- Vortex the tube for 30 seconds and visually inspect for complete dissolution. If the peptide does not dissolve, sonication for 5-10 minutes may be employed.[2][3]
2. Serial Dilutions:
- Prepare a series of dilutions of the peptide stock solution in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Typical final concentrations for testing might range from 0.1 mg/mL to 2 mg/mL.
3. Incubation and Measurement:
- Incubate the solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
- Measure the absorbance of each solution at a wavelength of 600 nm (OD600) using a spectrophotometer. An increase in absorbance indicates turbidity due to peptide precipitation.
4. Data Analysis:
- Plot the OD600 values against the peptide concentration.
- The solubility limit is determined as the highest concentration at which the solution remains clear (i.e., no significant increase in OD600 compared to the buffer blank).
Visualizing Experimental and Conceptual Frameworks
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: Experimental workflow for determining peptide solubility.
Caption: Impact of Pal substitution on peptide solubility.
References
A Comparative Guide to the NMR Characterization of 3-Pyridylalanine-Containing Peptides
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for elucidating their biological function and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. The incorporation of non-canonical amino acids, such as 3-pyridylalanine (3-Pal), can introduce unique structural and functional properties. This guide provides an objective comparison of the NMR characterization of peptides containing 3-pyridylalanine versus those with the common aromatic amino acid, phenylalanine (Phe), supported by representative data and detailed experimental protocols.
Comparative Analysis of NMR Parameters
The substitution of phenylalanine with 3-pyridylalanine introduces a nitrogen atom into the aromatic side chain, which significantly influences the electronic environment and, consequently, the NMR parameters.
¹H and ¹³C Chemical Shifts
The chemical shifts of the aromatic protons and carbons are direct reporters of the electronic environment of the side chain. The nitrogen atom in the pyridyl ring of 3-Pal is electron-withdrawing, leading to a general downfield shift of the ring protons and carbons compared to the phenyl ring of Phe.
| Atom | Phenylalanine (Phe) in Peptide | 3-Pyridylalanine (3-Pal) in Peptide (Expected) | Key Differences & Rationale |
| Side Chain Protons | |||
| Hβ | ~2.8 - 3.2 ppm | ~2.9 - 3.3 ppm | Minor shift due to proximity to the aromatic ring. |
| Hδ (ortho) | ~7.2 - 7.4 ppm | H2, H4: ~8.4 - 8.6 ppm | Significant downfield shift due to the deshielding effect of the adjacent nitrogen atom in the pyridyl ring. |
| Hε (meta) | ~7.2 - 7.4 ppm | H5: ~7.3 - 7.5 ppm | Lesser downfield shift compared to ortho protons. |
| Hζ (para) | ~7.1 - 7.3 ppm | H6: ~7.7 - 7.9 ppm | Moderate downfield shift. |
| Side Chain Carbons | |||
| Cβ | ~38 ppm | ~37 ppm | Minor change. |
| Cγ (attachment) | ~137 ppm | ~135 ppm | Minor change. |
| Cδ | ~129 ppm | C2, C4: ~150 ppm | Significant downfield shift for carbons adjacent to the nitrogen. |
| Cε | ~128 ppm | C5: ~124 ppm | Shielded relative to other pyridyl carbons. |
| Cζ | ~126 ppm | C6: ~138 ppm | Downfield shift. |
Note: Expected values for 3-Pal are based on the known effects of nitrogen in a pyridine ring and may vary depending on the peptide sequence and solvent conditions.
Nuclear Overhauser Effect (NOE) Data
NOE data provides through-space distance information between protons, which is crucial for determining the three-dimensional structure of a peptide. The differences in the side chains of Phe and 3-Pal can lead to distinct NOE patterns, reflecting different conformational preferences.
| NOE Interaction Type | Peptide with Phenylalanine (Phe) | Peptide with 3-Pyridylalanine (3-Pal) | Implications for Structure |
| Intra-residue NOEs | Strong NOEs between Hβ protons and aromatic protons (Hδ, Hε) are typically observed. | Similar intra-residue NOEs are expected, but the chemical shift dispersion of the pyridyl protons may allow for more specific assignments. | Helps to define the side-chain conformation (χ1 and χ2 torsion angles). |
| Inter-residue NOEs | The bulky, hydrophobic phenyl group can influence the local backbone conformation and lead to specific NOEs with neighboring residues. | The pyridyl group is also bulky but introduces polarity and the potential for hydrogen bonding or metal coordination involving the nitrogen atom. This can lead to different and potentially more defined backbone conformations and unique inter-residue NOE patterns. | Provides information on the local secondary structure and overall fold of the peptide. |
| Long-range NOEs | Long-range NOEs involving the phenyl ring can indicate tertiary contacts within the peptide or interactions with other molecules. | The pyridyl ring can also participate in long-range hydrophobic and aromatic stacking interactions. Additionally, the nitrogen atom can act as a hydrogen bond acceptor, potentially stabilizing specific tertiary structures. | Crucial for determining the global fold of the peptide and identifying binding interfaces. |
³J(HNHα) Coupling Constants
The three-bond coupling constant between the amide proton (HN) and the α-proton (Hα), ³J(HNHα), is related to the backbone dihedral angle φ through the Karplus equation. This provides valuable information about the local secondary structure of the peptide.
| Secondary Structure | Typical ³J(HNHα) (Hz) | Influence of Phe vs. 3-Pal |
| α-helix | ~ 4 - 5 Hz | The side chain can influence the stability of the helical conformation. The polar nature of 3-Pal might disrupt or stabilize helical structures depending on the context. |
| β-sheet | ~ 8 - 10 Hz | Both Phe and 3-Pal can be well-accommodated in β-sheets. The propensity to form β-sheets will depend on the overall peptide sequence. |
| Random Coil/Flexible | ~ 6 - 8 Hz | The flexibility of the side chain and its interactions with the backbone and solvent will influence the observed coupling constant, which is an average over all populated conformations. |
While the intrinsic relationship between ³J(HNHα) and φ is the same regardless of the side chain, the conformational preferences induced by Phe versus 3-Pal can lead to different average φ angles and therefore different measured coupling constants.
Experimental Protocols
A standard approach for the complete NMR characterization of a novel peptide, such as one containing 3-pyridylalanine, involves a series of 1D and 2D NMR experiments.
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, or CD₃OH).
-
Add a known concentration of a reference standard, such as DSS or TSP, for chemical shift calibration.
-
Adjust the pH of the sample if necessary, as chemical shifts of ionizable groups are pH-dependent.
2. NMR Data Acquisition:
-
1D ¹H NMR: Acquire a simple 1D proton spectrum to check for sample purity, and to get a general overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used to observe correlations between all scalar-coupled protons within a residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to identify protons that are close in space (typically < 5 Å). A mixing time of 150-300 ms is common for NOESY. ROESY is often used for intermediate-sized molecules to avoid zero-crossing of the NOE signal. This data is essential for sequential assignment and structure calculation.
-
2D [¹H,¹³C] HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, this experiment correlates directly bonded protons and carbons, aiding in resonance assignment.
-
2D [¹H,¹⁵N] HSQC: If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the peptide, with each peak corresponding to a specific backbone or side-chain amide group. It is very useful for monitoring structural changes and dynamics.
-
Measurement of ³J(HNHα) coupling constants: These can be measured from high-resolution 1D ¹H spectra or from specialized 2D experiments like DQF-COSY or HNHA.
3. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific atoms in the peptide sequence using the TOCSY and NOESY/ROESY spectra.
-
Integrate the NOE cross-peaks and convert them into distance restraints.
-
Use the measured ³J(HNHα) coupling constants to derive dihedral angle restraints.
-
Calculate a family of 3D structures that are consistent with the experimental restraints using software such as CYANA, XPLOR-NIH, or Amber.
-
Validate the quality of the calculated structures.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of a peptide.
Caption: General workflow for peptide characterization by NMR spectroscopy.
Navigating Peptide Modifications: A Comparative Guide to the Biological Activity of 3-Pyridylalanine (3-Pal) Incorporation
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of therapeutic innovation. The incorporation of non-native amino acids can dramatically alter a peptide's biological activity, stability, and pharmacokinetic profile. This guide provides a comparative analysis of peptides modified with 3-pyridylalanine (3-Pal), a versatile surrogate for natural aromatic amino acids, offering a comprehensive overview of its impact on receptor binding and functional activity.
The introduction of 3-Pal into peptide sequences has been shown to modulate receptor affinity and selectivity, as well as enhance physicochemical properties such as aqueous solubility. By replacing endogenous aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) with 3-Pal, researchers can fine-tune the interaction of a peptide with its target receptor, leading to either enhanced agonistic or antagonistic activity. This guide will delve into specific examples of 3-Pal modified peptides, including deltorphin, somatostatin, and gonadotropin-releasing hormone (GnRH) analogs, presenting key experimental data in a comparative format.
Comparative Biological Activity of 3-Pal Modified Peptides
The following tables summarize the quantitative data on the biological activity of peptides modified with 3-pyridylalanine compared to their native counterparts or other analogs.
Deltorphin Analogs: Opioid Receptor Binding Affinity
The substitution of Phenylalanine at position 3 (Phe³) with 3-pyridylalanine isomers in the delta-opioid receptor selective peptide, deltorphin I, reveals the influence of the pyridine nitrogen's position on binding affinity.
| Peptide Sequence | Modification | Receptor | Binding Affinity (Ki, nM) |
| Tyr-D-Ala-Phe -Asp-Val-Val-Gly-NH₂ | Native Deltorphin I | δ-opioid | 0.35 |
| Tyr-D-Ala-3-(2-pyridyl)alanine -Asp-Val-Val-Gly-NH₂ | Phe³ → 2-Pal | δ-opioid | 39.5[1] |
| Tyr-D-Ala-3-(3-pyridyl)alanine -Asp-Val-Val-Gly-NH₂ | Phe³ → 3-Pal | δ-opioid | 62.4[1] |
Somatostatin Antagonists: Receptor Binding Affinity
In the development of somatostatin receptor subtype 2 (SST₂) antagonists, replacing Tyrosine at position 3 (Tyr³) with pyridylalanine isomers has been explored to optimize receptor affinity.
| Peptide | Modification | Receptor | Binding Affinity (KD, nM) |
| DOTA-[Tyr³]-LM3 | Native LM3 analog | SST₂ | 0.09 ± 0.02 |
| DOTA-[l2Pal³]-LM3 | Tyr³ → l-2-Pal | SST₂ | 0.18 ± 0.02[1][2] |
| DOTA-[3Pal³]-LM3 | Tyr³ → 3-Pal | SST₂ | 0.15 ± 0.01[1][2] |
| DOTA-[4Pal³]-LM3 | Tyr³ → 4-Pal | SST₂ | 0.11 ± 0.01[1][2] |
GnRH Antagonists: In Vivo Antiovulatory Activity
The incorporation of D-3-pyridylalanine (D-3-Pal) at position 3 in GnRH antagonists has been shown to yield highly potent inhibitors of ovulation.
| Peptide Analog | Position 3 Residue | Dose (s.c. in rats) | Inhibition of Ovulation (%) |
| Analog 1 | D-Trp | - | - |
| Analog 2 | D-3-Pal | 250 ng | 57[3] |
| Analog 2 | D-3-Pal | 500 ng | 100[3] |
A direct IC50 or Ki comparison for a 3-Pal modified GnRH antagonist versus its direct parent compound was not available in the reviewed literature. The data presented compares the in vivo efficacy of a D-3-Pal containing analog, demonstrating its high potency.
Key Signaling Pathways
The biological effects of the peptides discussed are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which in turn activate distinct intracellular signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Radioligand Displacement Assay for Receptor Binding Affinity (Ki/KD)
This assay is used to determine the affinity of a test compound (e.g., a 3-Pal modified peptide) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Workflow:
Materials:
-
Cell membranes or whole cells expressing the receptor of interest (e.g., opioid, somatostatin, or GnRH receptors).
-
Radiolabeled ligand (e.g., [³H]-DAMGO for opioid receptors, ¹²⁵I-Tyr¹¹-SRIF-14 for somatostatin receptors).
-
Unlabeled test peptides (3-Pal modified and native peptides).
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test peptides.
-
Incubation: In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test peptide. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test peptide. Plot the percentage of specific binding against the logarithm of the test peptide concentration. Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki or KD is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Activity (EC50)
This assay measures the ability of a peptide agonist to stimulate a Gs-coupled receptor, leading to the production of cyclic AMP (cAMP), a key second messenger. It is commonly used to determine the potency (EC₅₀) of glucagon and its analogs.
Materials:
-
Cells stably expressing the Gs-coupled receptor of interest (e.g., glucagon receptor).
-
Test peptides (3-Pal modified and native peptides).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test peptide.
-
Incubation: Incubate the cells for a specified time at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration. Determine the EC₅₀ value (the concentration of the peptide that produces 50% of the maximal response) from the resulting dose-response curve.
Conclusion
The incorporation of 3-pyridylalanine into peptide sequences offers a powerful strategy for modulating their biological activity. As demonstrated by the comparative data on deltorphin, somatostatin, and GnRH analogs, 3-Pal modification can significantly impact receptor binding affinity and in vivo potency. The choice of the pyridylalanine isomer (2-Pal, 3-Pal, or 4-Pal) and its position within the peptide sequence are critical factors that allow for the fine-tuning of a peptide's pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers seeking to explore the potential of 3-Pal and other non-native amino acids in the design of novel peptide therapeutics.
References
- 1. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 3-Pyridylalanine Incorporation: A Guide for Researchers
The successful incorporation of non-natural amino acids like 3-pyridylalanine (3-Pal) into synthetic peptides is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative overview of the most common analytical techniques used to validate the presence and position of 3-Pal in synthetic peptides, supported by experimental data and detailed protocols.
Key Validation Techniques at a Glance
The validation of 3-Pal incorporation relies on a suite of analytical methods, each providing unique insights into the synthetic peptide's identity and purity. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for purification and preliminary characterization, while Amino Acid Analysis (AAA) can confirm the presence of 3-Pal but not its specific location within the peptide sequence.
| Technique | Information Provided | Primary Use Case | Sensitivity | Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation of the full peptide.[][2][3][4] | Rapid and accurate mass determination. | High (picomole to femtomole) | Does not inherently provide positional information without fragmentation (MS/MS). Can be susceptible to ion suppression and adduct formation.[5] |
| Tandem MS (MS/MS) | Peptide sequence and specific location of 3-Pal.[][4] | Definitive confirmation of incorporation and position. | High (picomole to femtomole) | Fragmentation patterns can be complex. Some modifications may be difficult to pinpoint. |
| NMR Spectroscopy | 3D structure, confirmation of 3-Pal's electronic environment.[6][7][8][9] | Detailed structural characterization and confirmation of correct folding. | Moderate (micromole to millimole) | Requires larger sample amounts and can be time-consuming. Data analysis can be complex.[6] |
| Edman Degradation | Stepwise N-terminal sequencing to identify the position of 3-Pal.[10][11][12][13][14] | Orthogonal method for sequence verification. | High (picomole) | Limited to shorter peptides (typically < 30-50 residues).[10] Will not work if the N-terminus is modified.[12] |
| Amino Acid Analysis (AAA) | Quantifies the relative abundance of each amino acid, including 3-Pal. | Confirmation of 3-Pal presence and overall amino acid composition. | Moderate | Destructive to the sample and does not provide sequence information. |
| HPLC | Purity assessment and comparison of retention time with a standard.[15] | Routine purity checks and initial indication of successful synthesis. | High | Indirect method for confirming incorporation; co-elution with impurities is possible. |
Experimental Workflows and Methodologies
The validation process typically follows a logical progression, starting with less information-intensive but high-throughput methods and moving towards more detailed characterization.
Caption: General workflow for the synthesis, purification, and validation of a 3-pyridylalanine-containing peptide.
Detailed Experimental Protocols
1. Mass Spectrometry (MS and MS/MS)
-
Objective: To confirm the correct molecular weight of the synthetic peptide and to determine the sequence, thereby verifying the position of the 3-pyridylalanine residue.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, often coupled to a Time-of-Flight (TOF) or Orbitrap analyzer.[16]
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1-10 pmol/µL.
-
For MALDI-MS, co-crystallize the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.[16]
-
-
Data Acquisition (MS):
-
Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the peptide.
-
Compare the observed monoisotopic mass with the calculated theoretical mass of the 3-Pal-containing peptide. A match within a few parts per million (ppm) provides strong evidence of successful synthesis.
-
-
Data Acquisition (MS/MS):
-
Isolate the precursor ion corresponding to the protonated peptide ([M+H]+).
-
Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the resulting fragmentation pattern (b- and y-ions) to deduce the amino acid sequence.
-
The mass shift corresponding to the 3-Pal residue (C8H9N2O, molecular weight of 149.17 g/mol for the free amino acid) at the expected position in the sequence confirms its incorporation.
-
2. NMR Spectroscopy
-
Objective: To obtain detailed structural information and unambiguously confirm the presence and electronic environment of the 3-pyridylalanine residue.[8][9]
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation:
-
Dissolve 0.5-1.0 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).[8]
-
Adjust the pH to a value where the peptide is stable and gives sharp NMR signals.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to get an overview of the sample. The aromatic protons of the pyridyl ring of 3-Pal will appear in a distinct region of the spectrum (typically 7.0-8.5 ppm).
-
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to identify spin systems of individual amino acid residues.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, which is crucial for determining the peptide's 3D structure.
-
-
Data Analysis:
-
Assign the chemical shifts of all protons in the peptide.
-
The characteristic chemical shifts and coupling patterns of the protons on the pyridyl ring will confirm the presence of 3-Pal.
-
NOE cross-peaks between the pyridyl protons and other protons in the peptide can help to define the orientation of the 3-Pal side chain within the overall peptide structure.
-
3. Edman Degradation
-
Objective: To provide an orthogonal method for sequencing the peptide from the N-terminus and confirming the position of the 3-pyridylalanine residue.[10][12][13]
-
Instrumentation: Automated peptide sequencer.
-
Sample Preparation:
-
Load 10-100 picomoles of the purified peptide onto a polyvinylidene difluoride (PVDF) membrane.[10]
-
-
Procedure:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).[11][12]
-
The derivatized amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid.[13]
-
The resulting anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid.
-
The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.[13]
-
The cycle is repeated for the next amino acid in the shortened peptide chain.
-
-
Data Analysis:
-
The sequence of PTH-amino acids is determined cycle by cycle.
-
The appearance of the PTH-derivative of 3-pyridylalanine at the expected cycle number confirms its position in the sequence.
-
Comparison with Alternative Non-Natural Amino Acids
While 3-pyridylalanine is a valuable tool for modifying peptide properties, other non-natural amino acids are also frequently employed. The choice of the non-natural amino acid depends on the desired functionality.
| Non-Natural Amino Acid | Key Feature/Use | Validation Considerations |
| p-Azido-L-phenylalanine (AzF) | Bioorthogonal "click" chemistry handle. | The azide group has a distinct mass shift and can be detected by IR spectroscopy. |
| p-Acetyl-L-phenylalanine (AcF) | Keto group for oxime ligation. | The acetyl group provides a clear mass shift. |
| Homopropargylglycine (Hpg) | Alkyne group for "click" chemistry. | The alkyne group has a unique mass and can be derivatized for detection. |
| 4-Borono-L-phenylalanine (BPA) | Used in boron neutron capture therapy. | The boron atom has a characteristic isotopic pattern in mass spectrometry. |
The validation methods described for 3-pyridylalanine are generally applicable to peptides containing these other non-natural amino acids. The primary difference in the data analysis will be the expected mass shift and, for NMR, the unique chemical shifts of the side-chain protons.
Logical Relationships in Validation
The different validation techniques provide complementary information, building a comprehensive picture of the synthetic peptide's identity.
Caption: Interrelationship of data from different validation techniques leading to the confirmation of successful 3-Pal incorporation.
By employing a combination of these powerful analytical techniques, researchers can confidently validate the incorporation of 3-pyridylalanine into synthetic peptides, ensuring the integrity of their materials for downstream applications in drug discovery and scientific research.
References
- 2. interesjournals.org [interesjournals.org]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 13. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. almacgroup.com [almacgroup.com]
- 16. asdlib.org [asdlib.org]
Unlocking Peptide Potential: A Comparative Guide to Solubility-Enhancing Unnatural Amino Acids
For researchers, scientists, and drug development professionals navigating the challenges of peptide therapeutics, achieving optimal solubility is a critical hurdle. Poor solubility can impede bioavailability, complicate formulation, and ultimately hinder therapeutic efficacy. The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome these limitations. This guide provides a comparative analysis of select UAAs for enhancing peptide solubility, supported by experimental data and detailed protocols.
The inherent physicochemical properties of a peptide's amino acid composition dictate its solubility. A high proportion of hydrophobic residues often leads to aggregation and precipitation in aqueous environments. Strategic replacement of these residues with UAAs designed to be more hydrophilic can significantly improve a peptide's solubility profile. This guide will explore several classes of such UAAs and present a comparative look at their effectiveness.
Comparative Analysis of Solubility-Enhancing Unnatural Amino Acids
To illustrate the impact of UAA substitution on peptide solubility, we will consider several examples. The selection of a suitable UAA depends on the specific peptide sequence and the desired physicochemical properties. Here, we compare UAAs that introduce hydrophilicity through different mechanisms: increasing polarity, introducing charge, or attaching a hydrophilic polymer.
| Unnatural Amino Acid | Modification Strategy | Rationale for Solubility Enhancement |
| Citrulline (Cit) | Isosteric replacement of Arginine | Removes the positive charge of arginine and introduces a neutral, polar urea group, which can disrupt aggregation mediated by charged interactions and improve solvation. |
| Ornithine (Orn) | Homologue of Lysine | While still basic, the shorter side chain compared to lysine can alter the hydration shell and packing of the peptide, in some cases leading to improved solubility. |
| PEGylated Amino Acids (e.g., PEG-Lys) | Covalent attachment of Polyethylene Glycol (PEG) | The PEG chain forms a hydrophilic shield around the peptide, significantly increasing its hydrodynamic volume and preventing aggregation.[1] |
| N-methylated Amino Acids | Methylation of the backbone amide nitrogen | Reduces the hydrogen-bonding capacity of the peptide backbone, which can disrupt the formation of secondary structures that lead to aggregation. |
| Positively Charged Azido-Amino Acid | Introduction of a charged, azide-containing side chain | This UAA was designed to mimic the charge of lysine while providing a handle for "click chemistry," demonstrating that incorporating charge can rescue solubility issues that arise when replacing a charged natural amino acid with a neutral functional one.[2] |
Below is a summary of hypothetical comparative solubility data based on the principles gathered from the literature. The values are presented as relative solubility compared to a baseline peptide, where a higher value indicates better solubility.
| Peptide Variant | Key Substitution | Relative Solubility (%) |
| Baseline Peptide | (Hydrophobic Sequence) | 100 |
| Variant 1 | Hydrophobic AA -> Citrulline | 150 |
| Variant 2 | Hydrophobic AA -> Ornithine | 120 |
| Variant 3 | Hydrophobic AA -> PEG-Lysine | 300 |
| Variant 4 | Hydrophobic AA -> N-methylated AA | 130 |
| Variant 5 | Lysine -> Charged Azido-AA | 180 |
Note: This table is a representative illustration based on established principles and not from a single direct comparative study.
Experimental Protocols
Accurate and reproducible measurement of peptide solubility is crucial for comparative studies. The following are detailed methodologies for key experiments.
Protocol 1: Turbidimetric Solubility Assay
This method provides a rapid, high-throughput assessment of kinetic solubility by measuring the turbidity that results from peptide precipitation.[4]
Materials:
-
Lyophilized peptide samples
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of each peptide in DMSO.
-
In a 96-well plate, add PBS to a series of wells.
-
Add the peptide stock solution to the PBS-containing wells to achieve a range of final peptide concentrations (e.g., 1, 3, 10, 30, 100 µM) and a final DMSO concentration of 1%.
-
Mix the solutions thoroughly.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the absorbance at 620 nm using a microplate reader.
-
The solubility is estimated as the concentration at which a significant increase in turbidity is observed.
Protocol 2: PEG Precipitation Assay for Relative Solubility
This assay determines the relative solubility of a peptide by measuring the concentration of a crowding agent (PEG) required to induce precipitation.[5][6]
Materials:
-
Purified peptide solutions of known concentration
-
PEG stock solution (e.g., 40% w/v PEG 4000 in the desired buffer)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well UV-transparent microplate
-
Centrifuge with a plate rotor
-
UV-Vis microplate reader
Procedure:
-
Prepare a series of dilutions of the PEG stock solution in the assay buffer.
-
In a 96-well plate, mix equal volumes of the peptide solution and the various PEG dilutions.
-
Seal the plate and incubate for a set period (e.g., 48 hours) at a constant temperature (e.g., 4°C) to allow for equilibration.
-
Centrifuge the plate to pellet any precipitated peptide.
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at a wavelength appropriate for the peptide (e.g., 280 nm for peptides containing Trp or Tyr, or ~215 nm for the peptide bond).
-
Plot the soluble peptide concentration as a function of the PEG concentration.
-
The PEG concentration at which 50% of the peptide has precipitated (PEG1/2) is used as a measure of relative solubility. A higher PEG1/2 value indicates greater solubility.
Protocol 3: Quantitative Solubility Measurement by Reverse-Phase HPLC (RP-HPLC)
This method provides a precise measurement of the concentration of soluble peptide in a saturated solution.[7]
Materials:
-
Lyophilized peptide
-
Chosen solvent (e.g., water, buffer)
-
Microcentrifuge tubes
-
Vortexer
-
Centrifuge
-
HPLC system with a C18 column
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
-
UV detector
Procedure:
-
Add an excess amount of the lyophilized peptide to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for a set time (e.g., 1-2 hours) to facilitate dissolution.
-
Allow the solution to equilibrate for an extended period (e.g., 24 hours) at a constant temperature to ensure saturation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet all undissolved peptide.
-
Carefully collect a known volume of the supernatant, ensuring no solid material is transferred.
-
Dilute the supernatant with the initial mobile phase to a concentration within the linear range of the HPLC detector.
-
Inject the diluted sample onto the RP-HPLC system.
-
Quantify the peptide concentration by comparing the peak area to a standard curve generated from known concentrations of the same peptide.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described solubility assays.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
Assessing the Impact of Fmoc-3-Pal-OH on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a powerful strategy in peptide and protein engineering to modulate conformational preferences, enhance biological activity, and improve pharmacokinetic properties. One such amino acid, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, commonly known as Fmoc-3-Pal-OH, introduces a pyridyl group that can significantly influence peptide structure and function. This guide provides a comparative analysis of the impact of this compound on peptide conformation, supported by experimental data and detailed protocols.
Impact on Peptide Conformation: A Comparative Overview
The introduction of the 3-pyridylalanine (3-Pal) residue in place of natural aromatic amino acids like phenylalanine (Phe) or tyrosine (Tyr) can alter a peptide's secondary structure, hydrophilicity, and receptor binding affinity. The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor and introduces a dipole moment, which can lead to unique conformational constraints and interactions not observed with their carbocyclic counterparts.
Data Presentation: Quantitative Comparison
While comprehensive studies directly comparing the full conformational landscape of a peptide with 3-Pal versus Phe or other amino acids are limited, existing data provides valuable insights into its effects on receptor binding and hydrophilicity.
| Parameter | Peptide with 3-Pal | Peptide with Tyr | Reference Peptide | Method | Source(s) |
| Receptor Binding Affinity (KD, nM) | |||||
| SST2 Receptor Antagonist (LM3 backbone) | 0.15 ± 0.01 | 0.09 ± 0.02 | DOTA-[Tyr3]-LM3 | Saturation Binding Assay | [1] |
| Hydrophilicity (logD) | |||||
| SST2 Receptor Antagonist (LM3 backbone) | -2.5 ± 0.1 | -2.3 ± 0.1 | DOTA-[Tyr3]-LM3 | Shake-flask method | [2] |
| Aqueous Solubility | Enhanced | Standard | Native Glucagon | HPLC-based solubility assay | [3] |
Note: The data presented here is from specific peptide systems and may not be universally applicable. The conformational impact of 3-Pal is highly context-dependent, influenced by the surrounding amino acid sequence.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) using this compound
Standard Fmoc/tBu solid-phase peptide synthesis protocols can be readily adapted for the incorporation of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Protocol:
-
Sample Preparation: Dissolve the purified peptide in the chosen buffer to a final concentration of 0.1-0.2 mg/mL. Prepare a buffer blank.
-
Instrument Setup:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response time: 1 s
-
Accumulations: 3-5 scans
-
-
Data Acquisition:
-
Record a spectrum of the buffer blank.
-
Record a spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE (deg·cm2·dmol-1) = (Observed Ellipticity (mdeg)) / (10 * pathlength (cm) * concentration (mol/L) * number of residues)
-
-
Analysis: Analyze the MRE spectrum for characteristic secondary structure features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
Materials:
-
Purified peptide (isotopically labeled if necessary)
-
NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.0)
-
High-field NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1.0 mM.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR experiments, including:
-
1D 1H: To assess overall sample quality and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides, to resolve individual amide proton and nitrogen signals.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the chemical shifts of all protons and other relevant nuclei.
-
Identify and quantify NOE cross-peaks to generate distance restraints.
-
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using validation tools (e.g., PROCHECK-NMR).
Signaling Pathways and Experimental Workflows
The conformational changes induced by 3-Pal can have significant implications for how a peptide interacts with its biological target and initiates downstream signaling. Peptides containing 3-pyridylalanine have been shown to be effective modulators of G-protein coupled receptors (GPCRs), such as the somatostatin and glucagon receptors.
Somatostatin Receptor Signaling
Somatostatin receptors (SSTRs) are GPCRs that, upon activation by an agonist, typically inhibit adenylyl cyclase through an inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including MAPK pathways, to regulate cell proliferation and hormone secretion. Antagonists containing 3-Pal can block these effects.
Caption: Somatostatin receptor signaling pathway initiated by a peptide agonist.
Glucagon Receptor Signaling
The glucagon receptor is a GPCR that couples to a stimulatory G-protein (Gs). Agonist binding activates adenylyl cyclase, leading to an increase in cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets that promote glucose production. The incorporation of 3-Pal in glucagon analogs can modulate their solubility and activity.
Caption: Glucagon receptor signaling pathway initiated by a peptide agonist.
Experimental Workflow for Conformational Analysis
A typical workflow for assessing the conformational impact of this compound involves peptide synthesis, purification, and structural characterization.
Caption: Workflow for assessing the impact of this compound on peptide conformation.
Conclusion
The incorporation of this compound into peptides offers a valuable tool for modulating their conformational properties and biological activities. The pyridyl side chain can enhance aqueous solubility and influence receptor binding affinity, as demonstrated in glucagon and somatostatin analogs, respectively[1][3]. While direct quantitative data on secondary structure perturbation is still emerging, the provided experimental protocols for synthesis and analysis using CD and NMR spectroscopy will enable researchers to systematically investigate the impact of this and other non-natural amino acids. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel peptide-based therapeutics with improved efficacy and drug-like properties.
References
- 1. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Performance Evaluation of Coupling Reagents for Fmoc-3-Pal-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of non-standard amino acids is a critical aspect of modern peptide and drug development. Fmoc-3-pyridyl-L-alanine (Fmoc-3-Pal-OH), a heterocyclic amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS) due to the electronic properties and potential steric hindrance of the pyridine ring. The choice of coupling reagent is paramount to ensure high coupling efficiency, minimize racemization, and ultimately obtain a final peptide product of high purity. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of this compound, supported by general experimental data and detailed methodologies.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent can significantly impact the success of synthesizing peptides containing this compound. The following table summarizes the general performance characteristics of several widely used coupling reagents. While direct comparative data for this compound is limited, the information presented is based on their known performance with other challenging amino acids and general principles of peptide chemistry.
| Coupling Reagent Class | Coupling Reagent | Typical Coupling Time | Relative Coupling Efficiency | Risk of Racemization | Key Advantages & Considerations |
| Uronium/Aminium Salts | HATU | 20 - 45 min | Very High | Low | Highly reactive, excellent for sterically hindered couplings; generally considered superior to HBTU for difficult sequences.[1] |
| HBTU | 30 - 60 min | High | Moderate | A cost-effective and robust reagent for standard couplings, though may be less efficient than HATU for challenging residues.[1] | |
| COMU | 20 - 45 min | Very High | Low | High reactivity similar to HATU, with the advantage of producing water-soluble byproducts, simplifying purification. | |
| Phosphonium Salts | PyBOP | 30 - 60 min | High | Low to Moderate | Generally associated with lower racemization compared to some uronium salts.[2] Byproducts can be difficult to remove. |
| Carbodiimides | DIC/Oxyma | 60 - 120 min | High | Low | Cost-effective and generates a soluble urea byproduct. Oxyma is a superior additive to HOBt in suppressing racemization. |
Experimental Protocols
The following are generalized protocols for the coupling of this compound using representatives from each class of coupling reagent. These protocols serve as a starting point and may require optimization based on the specific peptide sequence and resin.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The evaluation of coupling reagents for this compound typically follows a standard SPPS workflow. This involves resin swelling, Fmoc deprotection, amino acid coupling, and washing steps. The key variable in the comparative evaluation is the coupling step itself.
Figure 1: General workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol 1: Coupling using HATU (Uronium Salt)
This protocol is recommended for the coupling of this compound, especially in sequences where steric hindrance is anticipated.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes. For challenging couplings, the time may be extended, or a double coupling may be performed.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Coupling using PyBOP (Phosphonium Salt)
This protocol is a good alternative, particularly when minimizing racemization is a primary concern.[2]
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and an additive such as 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIPEA (6 equivalents).
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Coupling using DIC/Oxyma (Carbodiimide)
This is a cost-effective method that can provide excellent results with reduced risk of racemization when using OxymaPure as an additive.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF. Add this solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents).
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate coupling reagent can be visualized as a logical flow based on the specific requirements of the synthesis.
Figure 2: Decision tree for selecting a coupling reagent for this compound.
Conclusion
The successful incorporation of this compound into a peptide sequence is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. For challenging couplings involving this heterocyclic amino acid, uronium reagents such as HATU and COMU are often the preferred choice due to their high reactivity and efficiency.[1] When the risk of racemization is a significant concern, phosphonium reagents like PyBOP present a viable alternative.[2] For routine synthesis where cost is a major consideration, DIC/Oxyma offers a robust and economical option. It is recommended that for any new peptide sequence containing this compound, a small-scale test synthesis be performed to determine the optimal coupling conditions.
References
A Comparative Guide to Purity Analysis of Crude Peptides Containing 3-Pyridylalanine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in obtaining reliable and reproducible results. The incorporation of non-standard amino acids, such as 3-pyridylalanine (3-Pal), can introduce unique challenges in both the synthesis and the subsequent purity analysis. This guide provides an objective comparison of the primary analytical techniques used for assessing the purity of crude peptides containing 3-pyridylalanine, supported by general principles and expected experimental outcomes.
Introduction to 3-Pyridylalanine-Containing Peptides
3-Pyridylalanine is an aromatic amino acid containing a pyridine ring, which imparts distinct physicochemical properties compared to natural amino acids. Its basic nature (pKa of the pyridine nitrogen is ~5.5) and aromaticity can influence a peptide's solubility, hydrophobicity, and charge state.[1][2] These characteristics, in turn, affect the separation and detection of the target peptide and its related impurities during purity analysis. Common impurities in solid-phase peptide synthesis (SPPS) include deletion sequences, truncated sequences, incompletely deprotected peptides, and products of side reactions.[3] The presence of 3-Pal may introduce additional side products, such as those arising from modifications to the pyridine ring.
Key Analytical Techniques for Peptide Purity Analysis
The most widely employed techniques for peptide purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[4][5][6][7] Often, a combination of these methods is necessary for a comprehensive characterization of a crude peptide sample.[6]
Workflow for Peptide Purity Analysis
Caption: General workflow for the purity analysis of a crude synthetic peptide.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as quantitative purity, identification of impurities, or separation of closely related species. The following sections compare the performance of RP-HPLC, UPLC, MS, and CE for the analysis of crude peptides containing 3-pyridylalanine.
| Analytical Technique | Principle of Separation | Primary Information Obtained | Advantages for 3-Pal Peptides | Limitations for 3-Pal Peptides |
| RP-HPLC | Partitioning based on hydrophobicity | Purity (% area), Retention Time (Rt) | Well-established, robust, good for preparative scale.[4] | Potential for peak tailing due to basicity of 3-Pal; may not resolve all impurities.[5] |
| UPLC | Partitioning based on hydrophobicity (smaller particles) | Higher resolution purity (%), faster analysis | Improved resolution of closely related impurities, higher sensitivity.[3] | Higher backpressure, requires specialized equipment. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight confirmation, impurity identification | Unambiguous identification of deletion/truncation products and modifications.[8] | Not inherently quantitative without coupling to LC; fragmentation can be complex. |
| Capillary Electrophoresis (CE) | Charge-to-size ratio | Orthogonal purity assessment, separation of isomers | Excellent for separating charged species and isomers; low sample consumption.[6][7] | Lower loading capacity, can be sensitive to matrix effects. |
Table 1: Comparison of primary analytical techniques for the purity analysis of crude peptides containing 3-pyridylalanine.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for peptide purity analysis.[4] Separation is based on the hydrophobicity of the peptide, with more hydrophobic peptides having longer retention times on a non-polar stationary phase (e.g., C18).
Expected Performance for 3-Pyridylalanine Peptides: The aromatic pyridine ring of 3-Pal will contribute to the peptide's hydrophobicity, leading to retention on an RP column. However, the basic nitrogen atom can interact with residual silanols on the silica-based stationary phase, potentially causing peak tailing. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), is crucial to suppress this interaction by protonating the silanols and providing an ion-pairing agent for the protonated pyridine ring.[5] The retention time of a 3-Pal-containing peptide will be influenced by the number and position of these residues, as well as the overall amino acid sequence.[9]
Experimental Protocol: RP-HPLC
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic rings).
-
Sample Preparation: Dissolve crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a high-resolution version of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in sharper peaks and faster analysis times.[3]
Expected Performance for 3-Pyridylalanine Peptides: UPLC will offer significantly better resolution of impurities in a crude 3-Pal peptide sample compared to HPLC. This is particularly advantageous for separating closely eluting species, such as deletion sequences or diastereomers that may have formed during synthesis. The same considerations regarding mobile phase additives (TFA) to mitigate peak tailing apply as with HPLC.
Experimental Protocol: UPLC
-
Column: C18, 100 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in water (more MS-friendly).[10]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: 5-65% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV-Vis (PDA) and in-line Mass Spectrometry.
Mass Spectrometry (MS)
MS is an indispensable tool for confirming the molecular weight of the target peptide and identifying impurities.[8] When coupled with a chromatographic technique (LC-MS), it provides both separation and identification capabilities.
Expected Performance for 3-Pyridylalanine Peptides: MS will readily confirm the successful synthesis of the 3-Pal-containing peptide by matching the experimental molecular weight to the theoretical mass. It is also highly effective in identifying common SPPS-related impurities by their mass differences (e.g., the mass of a missing amino acid). The fragmentation pattern (MS/MS) of the peptide can be used to confirm the amino acid sequence and locate the 3-Pal residue. The basic nitrogen in the pyridine ring can influence fragmentation, potentially leading to characteristic fragment ions.[11]
Experimental Protocol: LC-MS
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Mode: Positive ion mode.
-
Data Analysis: Deconvolution of the mass spectrum to determine the monoisotopic mass. For impurity identification, extracted ion chromatograms for expected impurities are analyzed.[12][13]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field.[6] It provides an orthogonal separation mechanism to RP-HPLC and is particularly well-suited for analyzing charged molecules like peptides.[7]
Expected Performance for 3-Pyridylalanine Peptides: The basic nature of the 3-pyridylalanine residue will impart a positive charge to the peptide at acidic pH. This makes CE an excellent technique for purity analysis, as the charge state of the peptide will be a key determinant of its migration time. CE can be particularly effective at separating peptides with subtle charge differences, such as those arising from deamidation or the presence of incompletely removed charged protecting groups. It may also be able to resolve diastereomers.[14]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Capillary: Fused silica, 50 µm i.d., 50 cm effective length.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Detection: UV at 200 nm.
-
Sample Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
Impurity Profiling Workflow
Caption: A typical workflow for impurity profiling using LC-MS.
Conclusion
The purity analysis of crude peptides containing 3-pyridylalanine requires a multi-faceted approach. While RP-HPLC remains a robust and widely used technique for initial purity assessment, the higher resolution of UPLC is often necessary to resolve complex impurity profiles. Mass spectrometry is essential for unambiguous identification of the target peptide and its synthesis-related byproducts. Capillary electrophoresis offers a valuable orthogonal technique, particularly for separating charged species and potential isomers. For a comprehensive and reliable purity assessment of these modified peptides, a combination of UPLC-MS is the recommended approach, supplemented with CE for orthogonal verification when necessary. This ensures that researchers and drug developers can proceed with confidence in the quality and identity of their synthetic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. agilent.com [agilent.com]
- 11. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-3-Pal-OH: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the responsible management of Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) waste are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this amino acid derivative and its associated waste streams effectively. While specific disposal instructions for this compound are not extensively detailed in readily available safety data sheets, the principles of managing laboratory chemical waste, combined with data from analogous Fmoc-protected amino acids, provide a clear framework for its safe disposal.
The foundational principle for the disposal of this compound is to treat it, and all materials contaminated with it, as hazardous chemical waste.[1] Adherence to this principle ensures the highest level of safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2]
-
Body Protection: A laboratory coat or a chemical-resistant apron.[2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.[2][3]
Disposal of Unused or Expired this compound
Solid, unused, or expired this compound must be managed as hazardous chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the solid this compound in its original container or a clearly labeled, sealable, and chemically compatible container.[1] The container must be in good condition and free of leaks.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name, "Fmoc-3-(3-pyridyl)-L-alanine," and specify the primary hazards.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and segregated from incompatible chemicals.[1]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Management of Waste from Peptide Synthesis
The use of this compound in solid-phase peptide synthesis (SPPS) generates several distinct liquid waste streams that must be segregated.[4] Mixing these waste streams can lead to dangerous reactions and complicate the disposal process.
| Waste Stream | Composition | Collection and Labeling | Disposal Considerations |
| Non-Halogenated Solvents | Primarily Dimethylformamide (DMF) used as a reaction solvent.[4] | Collect in a dedicated "Non-Halogenated Waste" container. | |
| Halogenated Solvents | Dichloromethane (DCM) used for washing the resin.[4] | Collect in a dedicated "Halogenated Waste" container. | |
| Basic Waste | Solutions of 20% piperidine in DMF for Fmoc group removal.[1][4] | Collect in a dedicated "Piperidine Waste" or "Basic Waste" container.[4] | May require neutralization by trained personnel following a specific institutional protocol before disposal.[4] |
| Acidic Waste | Trifluoroacetic acid (TFA) "cleavage cocktails" used to cleave the peptide from the resin.[1][4] | Collect in a dedicated, acid-resistant "Acidic Waste" or "TFA Waste" container.[4] | Due to high corrosivity, this waste often requires neutralization to a pH between 6 and 8 before disposal. This procedure is hazardous and must be performed with extreme caution in a chemical fume hood.[4] |
| Contaminated Solid Waste | Used resin, gloves, weighing paper, and pipette tips.[1] | Collect in a designated, compatible, and clearly labeled hazardous waste container.[2] |
Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce oxides of carbon (CO, CO2) and nitrogen (NO, NO2), as well as hydrogen chloride (HCl).[5]
Experimental Workflow: Disposal of this compound and Associated Waste
References
Essential Safety and Operational Guide for Handling Fmoc-3-Pal-OH
For researchers and scientists engaged in drug development and peptide synthesis, the safe and efficient handling of reagents like Fmoc-3-Pal-OH is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and procedural excellence.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be strictly followed to minimize any potential risks associated with handling chemical powders.[1] The primary hazards are potential inhalation of dust and contact with skin or eyes.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles. |
| Respiratory Protection | Dust mask (e.g., N95) | To prevent inhalation of fine powder, especially when weighing or transferring the substance. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Engineering Controls:
| Control Measure | Description |
| Ventilation | Handle in a well-ventilated area. For procedures that may generate significant dust, use a chemical fume hood. |
| Eye Wash Station | Ensure an eye wash station is readily accessible in the immediate work area. |
| Safety Shower | A safety shower should be available in the laboratory. |
Operational Handling Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry place, away from incompatible materials. Recommended storage temperature is typically between 2-8°C.
Weighing and Preparation of Solutions:
-
Perform weighing operations in a designated area, preferably within a fume hood or a ventilated enclosure to minimize dust dispersion.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Disposal Plan
The disposal of this compound and associated waste from solid-phase peptide synthesis (SPPS) must be conducted in accordance with local, state, and federal regulations. The primary waste streams are the unused solid compound and the liquid waste from the synthesis process.
Disposal of Unused/Expired this compound:
-
Treat as chemical waste.
-
Dispose of in a clearly labeled, sealed container.
-
Arrange for disposal through your institution's hazardous waste management program.
Disposal of Liquid Waste from Peptide Synthesis: Liquid waste from SPPS often contains hazardous components like piperidine (used for Fmoc deprotection) and trifluoroacetic acid (TFA) (used for cleavage). These waste streams must be handled as hazardous waste.
Step-by-Step Liquid Waste Disposal:
-
Collection: Collect all liquid waste from the synthesis process in a dedicated, properly labeled, and sealed waste container.
-
Segregation: Do not mix incompatible waste streams. For example, piperidine/DMF waste should be collected separately from acidic TFA waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for determining the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
